Lopinavir
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHKTHWMRKYKJE-SUGCFTRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046456 | |
| Record name | Lopinavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lopinavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015539 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble, Practically insoluble in water, Freely soluble in methanol and ethanol; soluble in isopropanol, 1.92e-03 g/L | |
| Record name | Lopinavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01601 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lopinavir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8138 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lopinavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015539 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Colorless solid from ethyl acetone, White to light tan powder | |
CAS No. |
192725-17-0 | |
| Record name | Lopinavir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192725-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lopinavir [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192725170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lopinavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01601 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lopinavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOPINAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2494G1JF75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lopinavir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8138 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lopinavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015539 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
124-127 °C | |
| Record name | Lopinavir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8138 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lopinavir is a potent, second-generation protease inhibitor (PI) that plays a crucial role in the management of Human Immunodeficiency Virus (HIV) infection. As a peptidomimetic inhibitor, this compound is designed to competitively block the active site of HIV-1 protease, an enzyme essential for the viral life cycle. This inhibition prevents the proteolytic cleavage of the Gag and Gag-Pol polyproteins, which are precursors to mature, functional viral proteins. Consequently, the virions produced are immature and non-infectious, effectively halting the replication cycle.[1][2][3] this compound is co-formulated with a low dose of ritonavir, which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, thereby increasing this compound's plasma concentration and bioavailability.[1][4] This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.
Core Mechanism of Action: Competitive Inhibition of HIV-1 Protease
HIV-1 protease is a dimeric aspartic protease that functions as a critical component in the viral maturation process. It cleaves the viral Gag and Gag-Pol polyproteins at specific sites to release structural proteins and essential enzymes, such as reverse transcriptase, integrase, and the protease itself. This proteolytic activity is indispensable for the assembly of mature, infectious virions.
This compound is a peptidomimetic molecule containing a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by HIV-1 protease. However, this scaffold is non-cleavable. This compound binds with high affinity to the active site of the HIV-1 protease, preventing the enzyme from processing its natural polyprotein substrates. The crystal structure of this compound bound to HIV-1 protease reveals key interactions, including bidentate hydrogen bonds formed by its novel cyclic urea unit with Asp29 of the protease. This potent and selective inhibition leads to the production of structurally disorganized and non-infectious viral particles.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data related to its binding affinity, inhibitory concentration, and pharmacokinetic properties.
Table 1: In Vitro Inhibitory Activity of this compound against HIV-1 Protease
| Parameter | Value | Cell Line/Conditions | Reference |
| Ki (Inhibition Constant) | 1.3 - 3.6 pM | Wild-type HIV protease | |
| 2.13 nM | Wild-type HIV protease | ||
| 4.9 pM | Mutant HIV protease (V82A) | ||
| 3.7 pM | Mutant HIV protease (V82F) | ||
| 3.6 pM | Mutant HIV protease (V82T) | ||
| IC50 (Half-maximal Inhibitory Concentration) | 6.5 nM | HIV cultured in peripheral blood mononuclear cells | |
| 0.69 ng/mL | Serum-Free, MT4-MTT tissue culture system | ||
| 17 nM | MT4 cells | ||
| 102 nM | MT4 cells with 50% Human Serum | ||
| 9.4 nM | Subtype C clone C6 | ||
| EC50 (Half-maximal Effective Concentration) | 0.006 µM | - |
Table 2: Pharmacokinetic Parameters of this compound (Co-administered with Ritonavir)
| Parameter (400 mg this compound/100 mg Ritonavir, twice daily) | Mean Value (± SD) | Population | Reference |
| Cmax (Peak Plasma Concentration) | 9.8 ± 3.7 µg/mL | HIV-positive subjects | |
| Trough Concentration (Steady-state) | 7.1 ± 2.9 µg/mL | HIV-positive subjects | |
| AUC (Area Under the Curve over 12h) | 92.6 ± 36.7 µg•h/mL | HIV-positive subjects | |
| Apparent Oral Clearance (CL/F) | 5.98 ± 5.75 L/hr | HIV-positive subjects | |
| Elimination Half-life | 6.9 ± 2.2 hours | - |
Experimental Protocols
HIV-1 Protease Inhibition Assay (Fluorometric FRET-based)
This protocol describes a common method to determine the in vitro inhibitory activity of compounds like this compound against purified HIV-1 protease using a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant HIV-1 Protease
-
FRET-based HIV-1 Protease Substrate (e.g., linked with a fluorophore and a quencher)
-
Assay Buffer (specific to the kit, often containing a buffer at a specific pH, DTT, and salts)
-
This compound (or other test inhibitors) dissolved in DMSO
-
Pepstatin A (as a positive control inhibitor)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of HIV-1 Protease by diluting the stock solution in the assay buffer to the desired concentration.
-
Prepare serial dilutions of this compound and the positive control (Pepstatin A) in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Prepare the FRET substrate solution by diluting the stock in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Enzyme Control Wells: Add the prepared HIV-1 Protease solution and an equivalent volume of assay buffer (or DMSO vehicle control).
-
Inhibitor Wells: Add the HIV-1 Protease solution and the various dilutions of this compound.
-
Positive Control Wells: Add the HIV-1 Protease solution and the positive control inhibitor (Pepstatin A).
-
No Enzyme Control Wells: Add assay buffer only.
-
-
Pre-incubation: Incubate the plate at room temperature (or 37°C, depending on the protocol) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the FRET substrate solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 330/450 nm or 490/520 nm).
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each well.
-
Determine the percentage of inhibition for each this compound concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, considering the substrate concentration and its Km value.
-
Cell-Based Antiviral Activity Assay (MTT Assay)
This protocol outlines a method to determine the concentration of this compound required to protect cells from HIV-1-induced cytopathic effects.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, CEM)
-
HIV-1 viral stock (e.g., HIV-1IIIB)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or a solubilizing solution
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the HIV-1 permissive cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10^4 cells/well).
-
Compound Addition: Prepare serial dilutions of this compound in the complete culture medium. Add the diluted this compound to the appropriate wells. Include "virus control" wells (cells + virus, no drug) and "cell control" wells (cells only, no virus or drug).
-
Virus Infection: Add a pre-titered amount of HIV-1 stock to all wells except the "cell control" wells. The multiplicity of infection (MOI) should be optimized to cause significant cell death in the virus control wells within the assay duration.
-
Incubation: Incubate the plate for 5-7 days in a humidified CO2 incubator at 37°C.
-
MTT Addition and Incubation: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add DMSO or a solubilizing solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of approximately 490 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the cell control and virus control wells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration that protects 50% of cells from viral cytopathic effects).
-
Mandatory Visualizations
Diagram 1: this compound's Mechanism of Action on HIV Protease
References
- 1. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors this compound and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Genotypic Changes in Human Immunodeficiency Virus Protease That Correlate with Reduced Susceptibility to the Protease Inhibitor this compound among Viral Isolates from Protease Inhibitor-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors this compound and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of the Human Immunodeficiency Virus 1 (HIV-1) protease in complex with lopinavir, a critical antiretroviral drug. The following sections detail the quantitative biophysical and structural data, comprehensive experimental protocols for structure determination and enzymatic assays, and visualizations of key molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in the fields of structural biology, virology, and medicinal chemistry.
Quantitative Data Summary
The interaction of this compound with HIV-1 protease has been extensively characterized through crystallographic and enzymatic studies. The following tables summarize the key quantitative data from publicly available sources.
Table 1: Crystallographic Data for this compound-HIV-1 Protease Complexes
| PDB ID | Resolution (Å) | R-Value Work | R-Value Free | Space Group |
| 1MUI [1] | 2.80 | 0.261 | 0.329 | P 61 |
| 2Q5K [2] | 1.95 | 0.192 | 0.236 | P 21 21 21 |
| 6DJ1 [3] | 1.26 | 0.160 | 0.208 | P 21 21 21 |
| 6PJB [4] | 1.98 | 0.197 | 0.225 | C 1 2 1 |
Table 2: In Vitro Inhibition of HIV-1 Protease by this compound
| Protease Variant | Inhibition Constant (Ki) | IC50 | Reference |
| Wild-Type | 1.3 pM | 6.5 nM | [5] |
| Wild-Type | 2.13 ± 0.23 nM | - | |
| Wild-Type | - | 0.69 ng/mL (serum-free) | |
| MDR769 Mutant | - | 5.39 ± 0.225 nM | |
| MUT-1 | 54.74 nM | - | |
| MUT-2 | 79.47 nM | - | |
| MUT-3 | 113.16 nM | - | |
| PR10x Mutant | ~16,000-fold worse than WT | - | |
| I47A Mutant | - | 86- to >110-fold increase vs WT |
Table 3: this compound Resistance-Associated Mutations in HIV-1 Protease
| Mutation | Position | Impact on this compound Susceptibility |
| L10F/I/R/V | Active Site | Associated with reduced susceptibility |
| K20M/R | Outside Active Site | Associated with >20-fold reduced susceptibility in combination with other mutations |
| M46I/L | Flap Region | Frequently observed in resistant strains |
| I47A/V | Active Site | I47A confers high-level resistance |
| I54L/T/V | Active Site | Associated with reduced susceptibility |
| L76V | Flap Region | Significantly increases resistance in combination with other mutations |
| V82A/F/T | Active Site | Associated with reduced susceptibility |
| I84V | Active Site | Associated with reduced susceptibility |
| L90M | Outside Active Site | Contributes to resistance |
Experimental Protocols
The determination of the this compound-HIV-1 protease crystal structure and its inhibitory activity involves a series of detailed experimental procedures. The following sections provide a synthesized overview of these protocols based on published methodologies.
HIV-1 Protease Expression and Purification
Recombinant HIV-1 protease is typically expressed in Escherichia coli due to its toxicity to the host cells, often resulting in low yields.
-
Gene Synthesis and Cloning: A synthetic gene encoding the 99-amino acid HIV-1 protease is cloned into an appropriate expression vector, such as pET32a(+). The construct may include tags (e.g., His-tag) to facilitate purification and an autocleavage site for tag removal. To prevent autoproteolysis and oxidation, mutations such as Q7K, L33I, L63I, C67A, and C95A may be introduced.
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG), at a low temperature (e.g., 18-25°C) to enhance protein solubility.
-
Cell Lysis and Inclusion Body Solubilization: Due to its toxicity, the protease often accumulates in inclusion bodies. Cells are harvested and lysed, and the inclusion bodies are isolated and washed. The insoluble protein is then solubilized using a strong denaturant, such as 8 M guanidine hydrochloride or 6 M urea.
-
Refolding: The denatured protease is refolded by rapid dilution into a refolding buffer with a specific pH (typically acidic, e.g., pH 5.5) and redox environment to promote correct disulfide bond formation and folding.
-
Purification: The refolded protease is purified using a combination of chromatographic techniques. An affinity resin, such as a peptide substrate analog coupled to agarose, can be used for initial capture. This is often followed by ion-exchange chromatography (e.g., Q-Sepharose) and hydrophobic interaction chromatography or size-exclusion chromatography to achieve high purity suitable for crystallization.
Crystallization of the this compound-HIV-1 Protease Complex
Crystallization is a critical step in determining the three-dimensional structure of the protein-ligand complex.
-
Complex Formation: The purified HIV-1 protease is incubated with a molar excess of this compound to ensure complete binding.
-
Crystallization Method: The hanging drop vapor diffusion method is commonly employed. A small volume of the protein-ligand complex solution is mixed with an equal volume of a reservoir solution and suspended over the reservoir.
-
Crystallization Conditions: The reservoir solution typically contains a precipitant (e.g., ammonium sulfate), a buffer to maintain a specific pH (e.g., sodium citrate at pH 6.0), and additives (e.g., DMSO). Crystals suitable for X-ray diffraction typically grow over several days to weeks at a constant temperature (e.g., 20°C).
X-ray Diffraction Data Collection and Structure Determination
-
Crystal Handling and Cryo-protection: Crystals are carefully harvested and cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol) before being flash-cooled in liquid nitrogen. This prevents ice crystal formation during data collection at cryogenic temperatures (100 K).
-
Data Collection: X-ray diffraction data are collected at a synchrotron source. The crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector.
-
Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots. Software such as HKL-2000 is used for indexing, integration, and scaling of the data.
-
Structure Solution and Refinement: The structure is typically solved by molecular replacement, using a previously determined structure of HIV-1 protease as a search model. The initial model is then refined against the experimental data using software like REFMAC5 or PHENIX to improve the fit of the model to the electron density map. The this compound molecule is built into the difference electron density map. Iterative cycles of manual model building and automated refinement are performed until the model converges to a final structure with good geometric and statistical parameters.
Enzymatic Assays for Determining Ki and IC50 Values
The inhibitory potency of this compound is quantified using enzymatic assays that measure the inhibition of HIV-1 protease activity.
-
Assay Principle: A common method is a fluorescence resonance energy transfer (FRET) assay. A synthetic peptide substrate containing a fluorophore and a quencher is used. In the intact substrate, the quencher suppresses the fluorescence. Upon cleavage by HIV-1 protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time.
-
Determination of IC50: The 50% inhibitory concentration (IC50) is determined by measuring the protease activity in the presence of a range of this compound concentrations. The IC50 value is the concentration of this compound that reduces the enzyme activity by 50%.
-
Determination of Ki: The inhibition constant (Ki) is a measure of the binding affinity of the inhibitor to the enzyme. It is determined by measuring the initial reaction velocities at various substrate and inhibitor concentrations. The data are then fitted to the Michaelis-Menten equation for competitive inhibition to calculate the Ki value. For tight-binding inhibitors, specific equations are used to account for the inhibitor concentration being comparable to the enzyme concentration.
Visualizations
The following diagrams illustrate the key interactions between this compound and HIV-1 protease and the general workflow for structure determination.
Caption: Key binding interactions of this compound with the HIV-1 protease active site.
Caption: Workflow for determining the crystal structure of a protein-ligand complex.
References
For Immediate Release
This technical guide provides an in-depth analysis of in silico docking studies of the HIV-1 protease inhibitor, Lopinavir, with various viral proteases. Primarily targeting researchers, scientists, and drug development professionals, this document outlines the methodologies, quantitative data, and logical workflows involved in assessing this compound's potential as a broad-spectrum antiviral agent.
Introduction
This compound is an established antiretroviral drug that functions by inhibiting the HIV-1 protease, an enzyme crucial for the cleavage of Gag-Pol polyproteins, thereby preventing the maturation of infectious viral particles.[1][2][3] Its mechanism of action has prompted investigations into its efficacy against other viral proteases, most notably the main protease (Mpro or 3CLpro) of SARS-CoV-2, the causative agent of COVID-19.[4][5] This guide delves into the computational docking studies that form the basis of these investigations, providing a comprehensive overview of the techniques and findings. This compound is typically co-administered with Ritonavir, which acts as a pharmacokinetic enhancer by inhibiting the CYP3A enzymes responsible for this compound's metabolism.
Mechanism of Action: A Visual Representation
This compound is a peptidomimetic inhibitor, meaning it mimics the natural substrate of the HIV-1 protease. It binds to the active site of the enzyme, preventing it from cleaving the viral polyproteins into functional proteins necessary for viral replication and assembly. This results in the production of immature and non-infectious virions.
Quantitative Analysis of this compound Docking Studies
Molecular docking simulations predict the binding affinity and interaction patterns between a ligand (this compound) and a receptor (viral protease). The binding energy is a key quantitative metric, with more negative values indicating a more stable and favorable interaction. The inhibition constant (Ki) is another important parameter, representing the concentration of inhibitor required to produce half-maximum inhibition.
Docking of this compound with HIV-1 Protease
This compound was specifically designed to inhibit HIV-1 protease and exhibits high binding affinity. Studies have explored its interactions with both wild-type and mutant forms of the enzyme, which are associated with drug resistance.
| HIV-1 Protease Variant | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Interacting Residues | Reference |
| Wild-Type (2Q5K) | -10.15 (Saquinavir for comparison) | - | - | |
| Wild-Type | - | 2.13 ± 0.23 nM | - | |
| Mutant Variants | Higher Ki values than wild-type | - | - |
Docking of this compound with SARS-CoV-2 Main Protease (Mpro/3CLpro)
Following the outbreak of COVID-19, numerous in silico studies investigated the potential of repurposing existing antiviral drugs, including this compound, to target the SARS-CoV-2 main protease.
| SARS-CoV-2 Protease | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Interacting Residues | Reference |
| Mpro | -7.00 | - | - | |
| Mpro | -10.6 | 16 nM | His41, Cys145, His163, His164, Glu166, Gly143, Ser144, Phe140 | |
| Mpro (Catalytic Dyad) | -11.45 (with Cys145), -10.93 (with His41) | Relevant to binding efficiency | Cys145, His41 | |
| Mpro | -7.74 | 0.53 nM | - | |
| Mpro (6LU7) | - | High affinity | Glu166, Leu167, Asn142, Gln189, Phe140 | |
| S-protein RBD | -5.60 | - | THRE: 363, ARGE: 395, TYRE: 494, PHEE: 361, SERE: 362, VALE: 394, ILEE: 489 | |
| CEP_C30 | Libdock score: 107.137 | - | - |
Detailed Experimental Protocols for In Silico Docking
The following sections outline a generalized yet detailed protocol for performing in silico docking studies of this compound with viral proteases, synthesized from various research articles.
Software and Force Fields
A variety of software packages are utilized for molecular docking and subsequent analyses. Common choices include:
-
Docking Software: AutoDock Vina, AutoDock 4.2, Molecular Operating Environment (MOE), Glide, FRED.
-
Visualization and Preparation: UCSF Chimera, PyMOL, Discovery Studio, Avogadro.
-
Force Fields: Amber12:EHT, Gasteiger charges.
Preparation of the Receptor (Viral Protease)
-
Structure Retrieval: The three-dimensional crystal structure of the target viral protease is obtained from the RCSB Protein Data Bank (PDB). For example, PDB ID: 2Q5K for wild-type HIV-1 protease bound to this compound and 6LU7 for the SARS-CoV-2 main protease.
-
Preprocessing: The downloaded PDB file is prepared for docking. This typically involves:
-
Removing water molecules and any co-crystallized ligands or non-essential ions.
-
Adding polar hydrogen atoms to the protein structure.
-
Assigning charges to the atoms using a force field like Gasteiger.
-
In the case of dimeric proteases like HIV-1 protease, ensuring the dimeric structure is correctly assembled.
-
Energy minimization of the protein structure to relieve any steric clashes using a force field such as Amber12:EHT.
-
Preparation of the Ligand (this compound)
-
Structure Retrieval: The 3D structure of this compound can be obtained from databases like PubChem.
-
Preprocessing: The ligand structure is prepared for docking by:
-
Adding Gasteiger charges.
-
Merging non-polar hydrogen atoms.
-
Defining the rotatable bonds to allow for conformational flexibility during docking.
-
Grid Generation and Docking Simulation
-
Defining the Binding Site: A grid box is defined around the active site of the protease. The dimensions and center of the grid are chosen to encompass the entire binding pocket where the natural substrate would bind.
-
Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore the conformational space of the ligand within the defined grid box and predict the most favorable binding pose.
-
Execution: The docking simulation is run, generating multiple possible binding poses for this compound, each with an associated binding energy score.
Post-Docking Analysis
-
Pose Selection: The docking pose with the most negative binding energy is typically selected as the most probable binding conformation.
-
Interaction Analysis: The interactions between this compound and the amino acid residues of the protease's active site are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. Visualization software like PyMOL or Discovery Studio is used for this purpose.
-
Validation: To validate the docking protocol, the co-crystallized ligand (if available) can be removed from the protein structure and then re-docked. The root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose is calculated. A low RMSD value (typically < 2 Å) indicates a reliable docking protocol.
Workflow and Logical Relationships
The process of conducting an in silico docking study follows a logical workflow, from initial target identification to final interaction analysis.
This compound Resistance Pathways
The development of drug resistance is a significant challenge in antiviral therapy. In the context of HIV, specific mutations in the protease enzyme can reduce the binding affinity of this compound, leading to treatment failure. Understanding these resistance pathways is crucial for the development of next-generation inhibitors.
Conclusion
In silico docking studies are a powerful tool for understanding the molecular interactions between drugs and their targets. In the case of this compound, these studies have not only elucidated its mechanism of action against HIV-1 protease but have also provided a rationale for its investigation as a potential inhibitor of other viral proteases, such as that of SARS-CoV-2. The methodologies and data presented in this guide offer a comprehensive overview for researchers in the field of drug discovery and development. While in silico studies provide valuable insights, it is crucial to follow up with in vitro and in vivo experiments to validate the computational findings.
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound/ritonavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biovista.com [biovista.com]
- 5. researchgate.net [researchgate.net]
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism by which Lopinavir, a potent protease inhibitor, disrupts the replication of the Human Immunodeficiency Virus (HIV). Tailored for researchers, scientists, and drug development professionals, this document elucidates the critical interaction between this compound and the viral Gag-Pol polyprotein, a cornerstone of HIV maturation. Through a comprehensive review of quantitative data, detailed experimental protocols, and visual representations of molecular and cellular pathways, this guide offers a thorough understanding of this compound's inhibitory action.
Introduction: The Central Role of Gag-Pol in HIV Replication
The Human Immunodeficiency Virus (HIV) relies on the precise and ordered cleavage of its precursor polyproteins, Gag and Gag-Pol, to assemble mature, infectious virions.[1][2] The gag gene encodes the primary structural proteins of the virus, including the matrix (MA), capsid (CA), and nucleocapsid (NC) proteins.[3][4] The pol gene, expressed as a Gag-Pol fusion polyprotein through a ribosomal frameshift, encodes the viral enzymes essential for replication: protease (PR), reverse transcriptase (RT), and integrase (IN).[5]
The HIV-1 protease, itself a product of Gag-Pol autocleavage, is an aspartic protease that mediates the proteolytic processing of the Gag and Gag-Pol polyproteins. This cleavage cascade is a highly regulated process that transforms the immature, non-infectious viral particle into a mature, infectious virion capable of infecting other cells. Disruption of this critical step in the viral life cycle is a key strategy in antiretroviral therapy.
This compound: A Peptidomimetic Inhibitor of HIV Protease
This compound is a second-generation HIV-1 protease inhibitor designed to have high potency and a high genetic barrier to resistance. It is a peptidomimetic molecule, meaning it is designed to mimic the structure of the natural peptide substrates of the HIV protease. However, this compound contains a non-cleavable hydroxyethylene scaffold that binds tightly to the active site of the protease, effectively blocking its enzymatic activity. By inhibiting the protease, this compound prevents the cleavage of the Gag and Gag-Pol polyproteins, resulting in the production of immature, non-infectious viral particles.
Mechanism of Action
This compound's inhibitory effect stems from its high affinity for the active site of the HIV-1 protease. The binding of this compound to the protease is a competitive and reversible process. The inhibitor occupies the substrate-binding cleft of the enzyme, preventing the access of the Gag and Gag-Pol polyprotein substrates. This leads to an accumulation of unprocessed polyproteins and a halt in the viral maturation process.
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound as an HIV-1 protease inhibitor has been extensively characterized through various in vitro assays. Key parameters used to quantify its inhibitory activity include the 50% inhibitory concentration (IC50) and the inhibitor constant (Ki).
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | 6.5 nM | HIV-1 cultured in peripheral blood mononuclear cells (PBMCs) | |
| IC50 | 0.69 ng/mL (serum-free) | MTT-MT4 assay | |
| IC50 (Fold Change) | 2.7 - 44.0 | Against isolates with 4 to 10 resistance mutations | |
| Ki | 1.3 - 3.6 pM | Wild-type and mutant HIV protease |
Table 1: Quantitative Inhibitory Activity of this compound
Experimental Protocols for Assessing this compound's Efficacy
A variety of experimental assays are employed to determine the inhibitory effect of this compound on HIV-1 protease and Gag-Pol cleavage. These range from cell-free enzymatic assays to cell-based viral replication assays.
FRET-Based HIV-1 Protease Inhibition Assay
This in vitro assay provides a direct measure of this compound's ability to inhibit the enzymatic activity of purified HIV-1 protease.
Principle: A synthetic peptide substrate containing a cleavage site for HIV-1 protease is labeled with a fluorescent donor and a quencher molecule (Förster Resonance Energy Transfer pair). In the intact peptide, the quencher suppresses the fluorescence of the donor. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence that can be measured over time.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Reconstitute purified recombinant HIV-1 protease in assay buffer.
-
Prepare the FRET peptide substrate in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add varying concentrations of this compound.
-
Add the HIV-1 protease solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the fluorescence increase.
-
Plot the reaction velocities against the this compound concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Gag-Pol Cleavage Inhibition Assay (Western Blot)
This assay assesses the effect of this compound on the processing of Gag-Pol in a cellular context.
Principle: Cells are infected with HIV-1 or transfected with a plasmid expressing Gag and Gag-Pol. The cells are then treated with this compound. After a period of incubation, the cells and viral particles are harvested, and the viral proteins are separated by SDS-PAGE and detected by Western blotting using antibodies specific for different Gag and Pol proteins. Inhibition of cleavage is observed as an accumulation of the precursor polyproteins and a decrease in the mature protein products.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T or TZM-bl) and infect with HIV-1 or transfect with a Gag-Pol expression vector.
-
Treat the cells with a range of this compound concentrations.
-
-
Harvesting and Lysis:
-
After 24-48 hours, harvest the cells and the supernatant containing viral particles.
-
Lyse the cells and pellet the viral particles from the supernatant by ultracentrifugation.
-
-
SDS-PAGE and Western Blotting:
-
Quantify the protein concentration in the cell and viral lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific for HIV-1 Gag p24 (capsid) and reverse transcriptase (p66/p51).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the Gag-Pol precursor and the mature p24 and RT proteins.
-
Calculate the ratio of precursor to mature protein at different this compound concentrations to determine the extent of cleavage inhibition.
-
Signaling Pathways and Logical Relationships
The process of HIV-1 maturation and its inhibition by this compound can be visualized as a series of dependent events.
Conclusion
This compound's efficacy as an antiretroviral agent is fundamentally linked to its potent and specific inhibition of the HIV-1 protease. By preventing the cleavage of the Gag and Gag-Pol polyproteins, this compound effectively arrests the maturation of new viral particles, rendering them non-infectious. The quantitative data and experimental methodologies outlined in this guide provide a robust framework for the continued study and development of protease inhibitors. Understanding the intricate details of this inhibitory mechanism is paramount for designing next-generation antiretroviral therapies that can overcome the challenges of drug resistance and improve patient outcomes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In Vitro Antiviral Interaction of this compound with Other Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurogentec.com [eurogentec.com]
- 4. Rapid, simultaneous determination of this compound and ritonavir in human plasma by stacking protein precipitations and salting-out assisted liquid/liquid extraction, and ultrafast LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV-1 subtype influences susceptibility and response to monotherapy with the protease inhibitor this compound/ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
A deep dive into the discovery, optimization, and development of Lopinavir, a cornerstone of antiretroviral therapy.
Abstract
This technical guide provides a comprehensive overview of the discovery and development of this compound, a potent peptidomimetic inhibitor of the HIV-1 protease. Developed by Abbott Laboratories, this compound emerged from a dedicated effort to improve upon first-generation protease inhibitors, specifically Ritonavir. This document details the key milestones in its journey from a lead compound to a globally recognized antiretroviral agent. We will explore the initial screening and lead optimization strategies, delve into the intricacies of its synthesis, and present the methodologies of crucial preclinical and clinical investigations. Quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the scientific endeavors that led to the creation of this compound.
Discovery and Lead Optimization
The development of this compound was a strategic effort to enhance the properties of its predecessor, Ritonavir. The core focus of the lead optimization process was to improve the drug's resistance profile and reduce serum protein-binding interference.[1]
Initial Screening and Structure-Activity Relationship (SAR) Studies
The initial developmental stages of this compound involved the synthesis and evaluation of a series of analogues based on the Ritonavir scaffold.[2][3] The primary screening assay assessed the inhibitory activity of these compounds against the HIV-1 protease.
Key structural modifications and their impact on activity are summarized below:
-
P2' Position Modification : The 2,6-dimethylphenoxyacetyl group at the P-2' position of this compound was a critical modification. Structure-activity relationship (SAR) studies explored various substituted phenyl and heteroaryl groups to optimize potency.[4]
-
P1 Aromatic Rings : Substitutions on the P1 aromatic rings were found to significantly influence biological activity. Analogues with an alkyl or fluorine atom at the meta or para position of the P1 benzene ring demonstrated potent inhibitory effects.[4]
-
Hexahydrofurofuranyloxy P2 Ligand : The incorporation of a conformationally constrained hexahydrofurofuranyloxy P(2) ligand, in conjunction with a dimethylphenoxyacetate at the other end of the core diamine, yielded highly potent HIV protease inhibitors.
In Vitro Efficacy
This compound demonstrated high potency against both wild-type and mutant strains of HIV-1. Its in vitro activity was significantly higher than that of Ritonavir.
| Parameter | Value | Reference |
| IC50 (Wild-Type HIV in PBMCs) | 6.5 nM | |
| Ki (HIV-1 Protease) | 1.3 pM | |
| In Vitro Activity vs. Ritonavir | ~10-fold higher |
Table 1: In Vitro Activity of this compound
Experimental Protocols
Synthesis of this compound
The synthesis of this compound has been approached through various routes. A common method involves the condensation of (2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide with (2,6-dimethylphenoxy)acetic acid.
Detailed Protocol:
-
Activation of (2,6-dimethylphenoxy)acetic acid:
-
Suspend (2,6-dimethylphenoxy)acetic acid (1.0 equivalent) in ethyl acetate.
-
Add thionyl chloride (1.2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 50-55°C and stir for 2 hours to form the acid chloride.
-
-
Condensation Reaction:
-
In a separate vessel, dissolve (2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide (1.0 equivalent) in a mixture of water and ethyl acetate.
-
Add sodium bicarbonate (excess) to the solution.
-
Slowly add the previously prepared acid chloride solution to the amine solution at 20-25°C.
-
-
Work-up and Purification:
-
Stir the reaction mixture for 30 minutes.
-
Separate the organic layer and wash sequentially with 5% aqueous sodium bicarbonate solution and 10% aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
HIV-1 Protease Inhibition Assay (Fluorometric)
This assay is used to determine the inhibitory activity of compounds against HIV-1 protease. It relies on the cleavage of a fluorogenic peptide substrate by the enzyme, leading to an increase in fluorescence.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% DMSO).
-
Reconstitute the fluorogenic HIV-1 protease substrate and the purified recombinant HIV-1 protease in the assay buffer to their respective working concentrations.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the this compound dilutions.
-
Add the HIV-1 protease solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 330/450 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the fluorometric HIV-1 protease inhibition assay.
Antiviral Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This cell-based assay evaluates the ability of a compound to inhibit HIV-1 replication in primary human cells.
Methodology:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Stimulate the PBMCs with phytohemagglutinin (PHA) for 2-3 days to activate the T-lymphocytes.
-
Culture the stimulated PBMCs in RPMI-1640 medium supplemented with fetal bovine serum (FBS), antibiotics, and interleukin-2 (IL-2).
-
-
Infection and Treatment:
-
Infect the PHA-stimulated PBMCs with a known titer of an HIV-1 laboratory strain or a clinical isolate.
-
After infection, wash the cells to remove the free virus.
-
Resuspend the infected cells in fresh culture medium and plate them in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
-
Quantification of Viral Replication:
-
Culture the cells for 7-10 days.
-
On the day of harvest, collect the culture supernatants.
-
Measure the amount of HIV-1 p24 antigen in the supernatants using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of p24 production at each this compound concentration compared to the untreated virus control.
-
Determine the EC50 (50% effective concentration) value by plotting the percentage of inhibition against the logarithm of the drug concentration.
-
Preclinical Development
Preclinical studies were essential to evaluate the pharmacokinetic properties and safety profile of this compound before its administration to humans.
Animal Models
-
Mice: Used for initial in vivo efficacy and toxicity screening.
-
Rats: Employed for more extensive toxicology and pharmacokinetic studies.
-
Dogs: A non-rodent species used for pharmacokinetic and bioavailability assessments, as their metabolic profile can be more predictive of humans for certain compounds.
Pharmacokinetic Studies
Pharmacokinetic studies in animal models were crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Typical Protocol for a Pharmacokinetic Study in Beagle Dogs:
-
Animal Husbandry:
-
House male beagle dogs (typically 8-12 kg) in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Provide standard canine diet and water ad libitum.
-
Acclimatize the animals for at least one week before the study.
-
-
Drug Administration:
-
Fast the dogs overnight before dosing.
-
Administer a single oral dose of the this compound formulation (e.g., in a gelatin capsule).
-
-
Blood Sampling:
-
Collect blood samples (approximately 2-3 mL) from a peripheral vein (e.g., cephalic vein) into tubes containing an anticoagulant (e.g., EDTA) at predose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
-
Pharmacokinetic Parameter Calculation:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life) using non-compartmental analysis.
-
| Parameter | Value (this compound/Ritonavir 400/100 mg twice daily) | Reference |
| Bioavailability (oral, alone) | ~25% | |
| Protein Binding | >98% | |
| Metabolism | Extensively hepatic via CYP3A isozymes | |
| Elimination Half-life | 6.9 ± 2.2 hours | |
| Primary Route of Elimination | Feces |
Table 2: Pharmacokinetic Properties of this compound
Toxicology Studies
Toxicology studies are conducted to identify potential adverse effects of a drug candidate.
General Protocol for a 28-Day Repeat-Dose Oral Toxicity Study in Rats:
-
Study Design:
-
Use both male and female rats (e.g., Sprague-Dawley or Wistar strain), typically 6-8 weeks old at the start of the study.
-
Include a control group (vehicle only) and at least three dose groups (low, mid, and high).
-
Administer the test substance orally (e.g., by gavage) once daily for 28 consecutive days.
-
-
Observations:
-
Conduct daily clinical observations for signs of toxicity.
-
Measure body weight and food consumption weekly.
-
Perform detailed clinical examinations at regular intervals.
-
-
Clinical Pathology:
-
At the end of the treatment period, collect blood samples for hematology and clinical chemistry analysis.
-
Collect urine samples for urinalysis.
-
-
Pathology:
-
Conduct a full necropsy on all animals.
-
Weigh major organs.
-
Collect a comprehensive set of tissues for histopathological examination.
-
-
Data Analysis:
-
Analyze the data for dose-related changes in all parameters.
-
Determine the No-Observed-Adverse-Effect Level (NOAEL).
-
Caption: A simplified workflow of the preclinical development of this compound.
Clinical Development and Co-formulation with Ritonavir
Following successful preclinical studies, this compound entered clinical trials in humans. A pivotal moment in its development was the decision to co-formulate it with a low dose of Ritonavir.
The Role of Ritonavir Boosting
This compound, when administered alone, has low oral bioavailability due to extensive first-pass metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines. Ritonavir is a potent inhibitor of CYP3A4. By co-administering a small, sub-therapeutic dose of Ritonavir with this compound, the metabolism of this compound is significantly reduced. This "boosting" effect leads to higher and more sustained plasma concentrations of this compound, thereby enhancing its antiviral efficacy and allowing for less frequent dosing. The co-formulated product was named Kaletra®.
Caption: The mechanism by which Ritonavir boosts this compound plasma levels.
Clinical Trials
Clinical trials for this compound/Ritonavir (Kaletra®) demonstrated its efficacy and safety in both treatment-naïve and treatment-experienced HIV-infected adults and children.
-
Phase I Trials: Focused on safety, tolerability, and pharmacokinetics in healthy volunteers and HIV-infected individuals.
-
Phase II Trials: Evaluated the efficacy and dose-ranging of this compound/Ritonavir in HIV-infected patients. These trials established the optimal dose of 400/100 mg twice daily.
-
Phase III Trials: Large-scale, randomized, controlled trials that compared this compound/Ritonavir to other standard-of-care antiretroviral regimens. These studies confirmed its superior and durable viral suppression and improvement in CD4+ cell counts. For instance, a notable Phase III trial showed that a this compound/Ritonavir-based regimen was more effective than a Nelfinavir-based regimen in treatment-naïve patients.
Regulatory Approval and Post-Marketing
This compound/Ritonavir (Kaletra®) was first approved by the U.S. Food and Drug Administration (FDA) in September 2000 for the treatment of HIV-1 infection in adults and children. This was followed by approval in Europe in April 2001. Over the years, new formulations, such as heat-stable tablets, were developed to improve convenience and storage requirements.
Conclusion
The discovery and development of this compound represent a significant advancement in the field of antiretroviral therapy. Through a rational, structure-based drug design approach building upon the foundation of Ritonavir, scientists at Abbott Laboratories successfully engineered a highly potent HIV-1 protease inhibitor with an improved resistance profile. The innovative strategy of co-formulation with Ritonavir to overcome pharmacokinetic challenges set a new paradigm in HIV treatment. The rigorous preclinical and clinical development programs established this compound/Ritonavir as a cornerstone of combination antiretroviral therapy for many years, significantly impacting the management of HIV/AIDS worldwide. This technical guide has provided a detailed account of this journey, highlighting the key scientific and methodological aspects that contributed to its success.
References
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lopinavir is a potent peptidomimetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1][2][3] Developed by Abbott Laboratories, this compound was designed to improve upon earlier protease inhibitors by offering a higher genetic barrier to resistance and improved pharmacokinetic properties.[4] It is co-formulated with a low dose of ritonavir, another protease inhibitor that acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme system, thereby increasing this compound's plasma concentrations and therapeutic efficacy.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, pharmacokinetic and pharmacodynamic profiles, clinical efficacy, and the development of resistance. Detailed experimental protocols for key assays and structured data tables are provided to support research and drug development efforts.
Core Concepts: Peptidomimetic Protease Inhibition
HIV-1 protease is a dimeric aspartic protease that cleaves newly synthesized viral polyproteins (Gag-Pol) into mature, functional proteins and enzymes. This cleavage is an essential step in the viral maturation process, leading to the formation of infectious virions. This compound is a peptidomimetic inhibitor, meaning it is a synthetic molecule that mimics the structure of the natural peptide substrates of HIV-1 protease.
Specifically, this compound features a hydroxyethylene scaffold that mimics the transition state of the peptide bond cleavage. This structural mimicry allows this compound to bind with high affinity to the active site of the HIV-1 protease. However, unlike the natural peptide substrate, the core structure of this compound is non-hydrolyzable. By occupying the active site, this compound competitively inhibits the enzyme, preventing the cleavage of Gag-Pol polyproteins. This results in the production of immature, non-infectious viral particles, thus suppressing viral replication.
The chemical structure of this compound is (2S)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the direct inhibition of HIV-1 protease. This targeted action disrupts the viral life cycle at the post-integration stage.
Quantitative Data Summary
Pharmacokinetic Properties of this compound/Ritonavir
The pharmacokinetic profile of this compound is significantly enhanced by co-administration with ritonavir. The following table summarizes key pharmacokinetic parameters in adult HIV-infected patients receiving the standard oral dose of this compound/ritonavir (400 mg/100 mg) twice daily.
| Parameter | Value (Mean ± SD) | Unit | Reference(s) |
| Cmax | 9.8 ± 3.7 | µg/mL | |
| Tmax | ~4.4 | hours | |
| AUCτ | 92.6 ± 36.7 | µg•h/mL | |
| Elimination Half-life | 6.9 ± 2.2 | hours | |
| Apparent Clearance | 6-7 | L/h | |
| Volume of Distribution | ~16.9 | L | |
| Protein Binding | >98 | % |
In Vitro Antiviral Activity
The antiviral activity of this compound is typically measured as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in cell culture-based assays.
| Parameter | Cell Type | Virus Strain | Value (nM) | Reference(s) |
| EC50 (no human serum) | Lymphoblastic cell lines | Laboratory HIV strains | 10-27 | |
| EC50 (no human serum) | PBMC | Wild-type clinical isolates | 6.5 | |
| EC50 (50% human serum) | Lymphoblastic cell lines | Laboratory HIV strains | 65-289 | |
| EC50 (50% human serum) | MT4 cells | HIV-1IIIB | 102 | |
| IC50, free (estimated) | MT4 cells | 0.69 ng/mL (~1.1 nM) |
Clinical Efficacy in Antiretroviral-Naïve Patients
Clinical trials have demonstrated the long-term efficacy of this compound/ritonavir-based regimens in treatment-naïve HIV-1 infected patients.
| Study Duration | Endpoint | Virologic Suppression Rate | Reference(s) |
| 48 weeks | HIV RNA < 400 copies/mL | 75% (vs. 64% for nelfinavir) | |
| 96 weeks | HIV RNA < 50 copies/mL | 67% | |
| 5 years | HIV RNA < 50 copies/mL | 64% (ITT) | |
| 7 years | HIV RNA < 50 copies/mL | 59% (ITT) |
This compound Resistance-Associated Mutations
The development of resistance to this compound is a concern in patients with prior protease inhibitor experience. Several mutations in the HIV-1 protease gene are associated with reduced susceptibility.
| Mutation Position | Amino Acid Change | Associated with Resistance | Reference(s) |
| 10 | L to F/I/R/V | Yes | |
| 20 | K to M/R | Yes | |
| 24 | L to I | Yes | |
| 33 | L to F | Yes | |
| 46 | M to I/L | Yes | |
| 54 | I to L/T/V | Yes | |
| 82 | V to A/F/T | Yes | |
| 84 | I to V | Yes | |
| 90 | L to M | Yes |
Experimental Protocols
HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol describes a common method for screening and characterizing inhibitors of HIV-1 protease based on the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer.
-
In a 96-well microplate, add the diluted this compound solutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the HIV-1 protease solution to all wells except the negative control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) in kinetic mode for 1-3 hours at 37°C.
-
Calculate the rate of reaction (increase in fluorescence over time) for each well.
-
Determine the percent inhibition for each this compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Antiviral Activity Assay (MTT Assay)
This protocol outlines a method to determine the in vitro antiviral activity of this compound against HIV-1 in a cell-based assay using the reduction of MTT to formazan as an indicator of cell viability.
Materials:
-
MT-4 cells (or other susceptible T-cell line)
-
HIV-1 viral stock (e.g., HIV-1IIIB)
-
This compound
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% dimethylformamide)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
Procedure:
-
Seed MT-4 cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound to the wells containing the cells.
-
Infect the cells with the HIV-1 viral stock at a predetermined multiplicity of infection (MOI). Include uninfected control wells and infected, untreated control wells.
-
Incubate the plate for 4-5 days at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell protection for each this compound concentration relative to the uninfected and infected controls.
-
Plot the percentage of cell protection against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Pharmacokinetic Analysis of this compound in Plasma by HPLC
This protocol describes a high-performance liquid chromatography (HPLC) method for the quantification of this compound in plasma samples.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: Acetonitrile and ammonium acetate buffer (e.g., 65:35 v/v)
-
This compound standard
-
Internal standard (e.g., another protease inhibitor)
-
Plasma samples
-
Acetonitrile (for protein precipitation)
-
Centrifuge
Procedure:
-
Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., methanol).
-
Prepare calibration standards by spiking known concentrations of this compound and a fixed concentration of the internal standard into drug-free plasma.
-
To a plasma sample (or calibration standard), add three volumes of acetonitrile containing the internal standard to precipitate the plasma proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot of the reconstituted sample onto the HPLC system.
-
Monitor the eluent at a specific wavelength (e.g., 210 nm).
-
Identify and quantify the peaks corresponding to this compound and the internal standard based on their retention times.
-
Construct a calibration curve by plotting the peak area ratio (this compound/internal standard) against the this compound concentration for the calibration standards.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow for this compound Evaluation
Development of this compound Resistance
References
- 1. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors this compound and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Outline of trial designs for experimental therapeutics [who.int]
- 3. researchgate.net [researchgate.net]
- 4. Randomized Evaluation of COVID-19 Therapy - American College of Cardiology [acc.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lopinavir is a potent peptidometic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1][2] It is a cornerstone of highly active antiretroviral therapy (HAART), primarily used in a co-formulation with ritonavir.[3][4] Ritonavir, also a protease inhibitor, acts as a pharmacokinetic enhancer by potently inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary route of this compound metabolism.[1] This inhibition leads to significantly increased plasma concentrations and a longer half-life of this compound, thereby enhancing its antiviral activity. This guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its mechanism of action, quantitative efficacy, and the development of resistance.
Mechanism of Action
The primary target of this compound is the HIV-1 protease, a dimeric aspartic protease responsible for the cleavage of the viral Gag and Gag-Pol polyproteins. These polyproteins contain the structural proteins and essential enzymes of the virus. The cleavage of these polyproteins is a crucial step in the maturation of the virion, transforming it from a non-infectious particle into a mature, infectious virus capable of infecting other cells.
This compound is designed as a peptidomimetic molecule, containing a hydroxyethylene scaffold that mimics the peptide linkage targeted by the HIV-1 protease. By binding to the active site of the protease, this compound competitively inhibits the enzyme, preventing the cleavage of the Gag-Pol polyproteins. This results in the production of immature, non-infectious viral particles, thus halting the spread of the infection to new cells.
Quantitative Efficacy
The antiviral activity of this compound has been quantified through various in vitro assays. These values are crucial for understanding its potency and for guiding clinical dosing.
| Parameter | Value | Cell Type/Condition | Reference |
| EC50 | 10-27 nM (0.006-0.017 µg/mL) | Lymphoblastic cell lines (5 different HIV-1 subtype B strains) | |
| 4-11 nM (0.003-0.007 µg/mL) | Peripheral blood lymphocytes (several HIV-1 subtype B clinical isolates) | ||
| 65-289 nM (0.04-0.18 µg/mL) | In the presence of 50% human serum | ||
| IC50 (serum-free) | 0.64 to 0.77 ng/mL | MTT-MT4 assay | |
| IC50 (SARS-CoV 3CLpro) | 14.2 µM | Cell-free assay | |
| Ki (HIV-1 Protease) | 1.3 to 3.6 pM | Wild-type and mutant HIV protease | |
| Ki (HIV-2 Protease) | 0.7 nM | Kinetic inhibition assay |
EC50: 50% effective concentration; IC50: 50% inhibitory concentration; Ki: Inhibition constant.
Experimental Protocols
Protease Inhibition Assay (Kinetic Inhibition Constant - Ki Determination)
This assay measures the ability of this compound to inhibit the enzymatic activity of purified HIV protease.
-
Reagents and Materials: Recombinant HIV-1 or HIV-2 protease, a specific fluorogenic substrate, this compound stock solution, assay buffer.
-
Procedure:
-
A series of this compound dilutions are prepared.
-
The HIV protease is pre-incubated with each this compound dilution for a specified time.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The rate of substrate cleavage is monitored continuously by measuring the increase in fluorescence.
-
The inhibition constants (Ki) are calculated by fitting the data to appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors).
-
Antiviral Activity Assay (EC50 Determination)
This cell-based assay determines the concentration of this compound required to inhibit HIV replication by 50%.
-
Cells and Virus: A susceptible cell line (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs) are used. A laboratory-adapted or clinical isolate of HIV-1 is used for infection.
-
Procedure:
-
Cells are seeded in microtiter plates.
-
Serial dilutions of this compound are added to the cells.
-
Cells are then infected with a standardized amount of HIV.
-
The cultures are incubated for a period of 3-7 days.
-
Viral replication is quantified by measuring a viral marker, such as p24 antigen in the supernatant (ELISA) or reverse transcriptase activity.
-
The EC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Resistance to this compound
The development of drug resistance is a significant challenge in HIV therapy. This compound has a high genetic barrier to resistance, meaning multiple mutations in the protease gene are generally required for clinically significant resistance.
Mutations Associated with this compound Resistance
Several specific amino acid substitutions in the HIV protease have been associated with reduced susceptibility to this compound.
| Mutation Position(s) | Association with Resistance | Reference |
| L10F/I/R/V, K20M/R, L24I, M46I/L, F53L, I54L/T/V, L63P, A71I/L/T/V, V82A/F/T, I84V, L90M | Associated with reduced susceptibility to this compound. | |
| V82, I54, L10, L63, A71, I84 | Associated with modest (4- to 10-fold) changes in phenotype. | |
| K20M/R, F53L | In conjunction with other mutations, associated with >20- and >40-fold reduced susceptibility, respectively. |
Fold Change in IC50 with Accumulating Mutations
The accumulation of resistance-associated mutations leads to a stepwise increase in the this compound IC50.
| Number of this compound-Associated Mutations | Median Fold Change in IC50 (vs. Wild-Type) | Reference |
| 0-3 | 0.8 | |
| 4-5 | 2.7 | |
| 6-7 | 13.5 | |
| 8-10 | 44.0 |
On average, for isolates containing three or more mutations, the IC50 of this compound increases by approximately 1.74-fold per additional mutation.
Conclusion
This compound remains a potent and important antiretroviral agent. Its pharmacodynamic profile is characterized by high-affinity binding to the HIV-1 protease, leading to the effective inhibition of viral maturation. The co-formulation with ritonavir is essential for achieving therapeutic drug concentrations. While this compound possesses a high genetic barrier to resistance, the accumulation of specific mutations in the protease gene can lead to reduced susceptibility. A thorough understanding of its mechanism, quantitative potency, and resistance pathways is critical for its optimal use in clinical practice and for the development of future antiretroviral therapies.
References
Methodological & Application
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lopinavir is a potent peptidomimetic inhibitor of the Human Immunodeficiency Virus (HIV) type 1 protease, a critical enzyme in the viral life cycle.[1][2][3] By competitively binding to the active site of the protease, this compound prevents the cleavage of the viral Gag-Pol polyprotein precursor.[4][5] This inhibition results in the production of immature, non-infectious virions, effectively halting the replication cycle. While primarily developed as an antiretroviral drug for HIV, often co-administered with ritonavir to boost its bioavailability, this compound's mechanism of action makes it a valuable research tool for studying the intricacies of viral replication, particularly the function of viral proteases. Its application has also been explored in the context of other viral infections, including those caused by coronaviruses like SARS-CoV and MERS-CoV.
These application notes provide an overview of this compound's use in virological research, detailed protocols for key experiments, and a summary of its inhibitory activity against various viruses.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of viral protease. In HIV, the protease is responsible for cleaving the Gag and Gag-Pol polyproteins into mature, functional proteins required for the assembly of new, infectious virions. This compound mimics the peptide substrate of the protease, binding with high affinity to the enzyme's active site and preventing this crucial processing step. This leads to the release of structurally disorganized and non-infectious viral particles.
Beyond its direct antiviral effect, studies have shown that this compound can also influence host cell signaling pathways. For instance, it has been demonstrated to impair protein synthesis by activating AMP-activated protein kinase (AMPK) and eukaryotic elongation factor 2 kinase (eEF2K).
Quantitative Data
The antiviral activity of this compound has been quantified against various viruses using different in vitro assays. The following tables summarize key inhibitory and effective concentrations.
Table 1: Inhibitory Activity of this compound against Viral Proteases
| Virus Target | Inhibitor Constant (Ki) | Assay Conditions | Reference |
| HIV-1 Protease (Wild-type) | 1.3 pM | Cell-free assay | |
| HIV-1 Protease (Mutant V82A) | 4.9 pM | Cell-free assay | |
| HIV-1 Protease (Mutant V82F) | 3.7 pM | Cell-free assay | |
| HIV-1 Protease (Mutant V82T) | 3.6 pM | Cell-free assay |
Table 2: Antiviral Activity of this compound in Cell Culture
| Virus | 50% Inhibitory Concentration (IC50) | 50% Effective Concentration (EC50) | Cell Line | Assay Type | Reference |
| HIV-1 (Wild-type) | 6.5 nM | - | Peripheral Blood Mononuclear Cells | - | |
| HIV-1 | - | 17 nM (in absence of human serum) | MT4 cells | - | |
| HIV-1 | - | 102 nM (in presence of 50% human serum) | MT4 cells | - | |
| HIV-2 | - | 2.6 nM | MT2 cells | p24 Gag expression inhibition | |
| SARS-CoV 3CLpro | 14.2 µM | - | - | - | |
| SARS-CoV-2 | 26 µM | - | Vero E6 cells | - | |
| MERS-CoV | - | 8.0 µM | - | Cytopathic effect inhibition |
Experimental Protocols
Here, we provide detailed protocols for key experiments utilizing this compound to study viral replication and protease activity.
HIV-1 Protease Activity Assay (Fluorometric)
This assay measures the ability of this compound to inhibit the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 protease substrate (e.g., a FRET-based peptide)
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 5.5)
-
This compound stock solution (in DMSO)
-
DMSO (for control)
-
96-well black microplates
-
Microplate reader capable of fluorescence detection
Protocol:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control with the same concentration of DMSO.
-
In a 96-well plate, add the this compound dilutions or vehicle control.
-
Add the recombinant HIV-1 protease to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately place the plate in a microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage (reaction velocity) for each this compound concentration and the control.
-
Plot the reaction velocity against the this compound concentration and determine the IC50 value by non-linear regression analysis.
Plaque Reduction Assay
This assay determines the concentration of this compound required to reduce the number of viral plaques, providing a measure of its antiviral activity against lytic viruses.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates
-
Virus stock of known titer (PFU/mL)
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Semi-solid overlay medium (e.g., medium containing 1% methylcellulose or 0.6% agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Protocol:
-
The day before the experiment, seed the host cells in 6-well plates to form a confluent monolayer.
-
On the day of the experiment, prepare serial dilutions of this compound in cell culture medium.
-
Prepare virus dilutions in cell culture medium to achieve a target of 50-100 plaque-forming units (PFU) per well.
-
Mix the virus dilution with an equal volume of each this compound dilution or medium (for virus control) and incubate for 1 hour at 37°C.
-
Remove the medium from the cell monolayers and inoculate the wells with the virus-lopinavir mixtures.
-
Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
After the adsorption period, remove the inoculum and gently overlay the cells with the semi-solid overlay medium containing the corresponding concentration of this compound.
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (e.g., 2-4 days for many viruses).
-
After incubation, fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.
-
Determine the IC50 value, which is the concentration of this compound that reduces the number of plaques by 50%.
TCID50 (50% Tissue Culture Infectious Dose) Assay
This endpoint dilution assay is used to quantify the titer of a virus that does not form plaques but causes a cytopathic effect (CPE), and to determine the antiviral activity of this compound.
Materials:
-
Susceptible host cells in a 96-well plate
-
Virus stock
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Microscope for observing CPE
Protocol:
-
Seed the host cells in a 96-well plate and incubate until they reach about 80-90% confluency.
-
Prepare ten-fold serial dilutions of the virus stock in cell culture medium.
-
Prepare different concentrations of this compound in the cell culture medium.
-
In separate 96-well plates, mix the virus dilutions with each concentration of this compound or with medium alone (for virus control).
-
Remove the medium from the cell plate and add the virus-lopinavir mixtures to the wells (typically 8 replicates per dilution). Include cell control wells that receive only medium with the corresponding this compound concentration.
-
Incubate the plates at 37°C in a CO2 incubator for 5-7 days.
-
Observe the plates daily under a microscope for the presence of CPE.
-
After the incubation period, score each well as positive or negative for CPE.
-
Calculate the TCID50/mL for each this compound concentration using the Reed-Muench or Spearman-Karber method.
-
The EC50 value is the concentration of this compound that reduces the viral titer by 50%.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound in inhibiting viral replication.
Experimental Workflow: Plaque Reduction Assay
References
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lopinavir, a protease inhibitor, in non-human primate (NHP) models of significant viral infections, specifically focusing on Middle East Respiratory Syndrome Coronavirus (MERS-CoV) and Simian Immunodeficiency Virus (SIV), the NHP model for Human Immunodeficiency Virus (HIV). This document details experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways and workflows to guide researchers in designing and interpreting their studies.
MERS-CoV Infection Model: Common Marmoset
The common marmoset (Callithrix jacchus) has emerged as a valuable NHP model for MERS-CoV, as it recapitulates the severe respiratory disease observed in humans. Studies have demonstrated the therapeutic efficacy of this compound/ritonavir in this model, showing significant improvements in clinical, radiological, and pathological outcomes.
Quantitative Data Summary
The following tables summarize the key findings from a pivotal study by Chan et al. (2015) evaluating this compound/ritonavir treatment in MERS-CoV-infected common marmosets.[1]
Table 1: Clinical Outcomes in MERS-CoV-Infected Marmosets
| Treatment Group | Mean Clinical Score Reduction (%) | Mean Weight Loss (%) at 24 hpi | Mortality Rate at 36 hpi (%) |
| This compound/Ritonavir | 50.9 - 95.0 | 6.0 | 0-33 |
| Untreated | - | >6.0 | 67 |
hpi: hours post-inoculation
Table 2: Viral Load Reduction in MERS-CoV-Infected Marmosets
| Treatment Group | Mean Viral Load Reduction in Lung (log10 copies/GAPDH) | Mean Viral Load Reduction in Kidney (log10 copies/GAPDH) |
| This compound/Ritonavir | 1.06 | 0.90 |
| Untreated | - | - |
Experimental Protocol: this compound/Ritonavir Treatment in MERS-CoV-Infected Marmosets
This protocol is adapted from the methodology described by Chan et al. (2015).[1]
1. Animal Model:
-
Adult common marmosets (Callithrix jacchus).
-
Animals are housed in a biosafety level 3 (BSL-3) facility.
2. Virus Inoculation:
-
Virus Strain: MERS-CoV (e.g., EMC/2012 strain).
-
Inoculation Route: Multi-route inoculation to mimic natural infection, including intranasal, oral, and intratracheal administration.
-
Inoculum Volume and Titer: A total dose of approximately 5.2 x 10^6 TCID50.
3. This compound/Ritonavir Administration:
-
Drug Formulation: Oral solution of this compound/ritonavir (Kaletra®).
-
Dosing Regimen: Initiate treatment at 6 hours post-inoculation (hpi). The early initiation is crucial.
-
Dosage: While the specific dosage for marmosets in the Chan et al. study is not explicitly stated in the provided abstracts, it is crucial to determine appropriate dosages based on pharmacokinetic studies in the specific NHP model. Human equivalent doses may need significant adjustment.[2][3]
-
Administration: Administer orally. For small primates like marmosets, this may require careful gavage techniques.
4. Monitoring and Sample Collection:
-
Clinical Scoring: Observe animals twice daily for clinical signs of disease (e.g., general appearance, respiratory rate, food consumption) using a standardized scoring system.
-
Weight Measurement: Monitor body weight at baseline and at regular intervals post-inoculation (e.g., 24 and 72 hpi).
-
Radiological Assessment: Perform chest radiographs to assess for pulmonary infiltrates.
-
Viral Load Analysis:
-
Collect swabs (nasal, throat) and blood samples at various time points.
-
At necropsy, collect tissue samples from the lungs and other organs (kidney, liver, spleen).
-
Quantify viral RNA using quantitative real-time reverse transcription PCR (qRT-PCR). Normalize viral load to a housekeeping gene (e.g., GAPDH).
-
5. Pathological Examination:
-
Conduct necropsies on scheduled days post-inoculation or when clinical scores reach a humane endpoint.
-
Perform histopathological examination of lung tissues to assess the extent of pneumonia and other pathological changes.
Experimental Workflow: MERS-CoV Marmoset Study
Caption: Workflow for evaluating this compound/ritonavir in a MERS-CoV marmoset model.
SIV Infection Model: Macaques
Macaques, particularly rhesus (Macaca mulatta) and cynomolgus (Macaca fascicularis) macaques, are the most widely used NHP models for studying HIV pathogenesis and for the preclinical evaluation of antiretroviral therapies.[4] While this compound is a key component of highly active antiretroviral therapy (HAART), studies focusing on this compound as a monotherapy or in simple combinations in SIV-infected macaques are limited in the publicly available literature. Most studies incorporate this compound into multi-drug regimens.
Quantitative Data Summary
The following table presents data from a study by Karlsson et al. that used a quadruple antiretroviral therapy, including this compound/ritonavir, in SIV-infected cynomolgus macaques. This data reflects the combined effect of the drug cocktail.
Table 3: Viral Decay in SIV-Infected Cynomolgus Macaques Treated with Quadruple ART (including this compound/Ritonavir)
| Parameter | Value |
| Pre-treatment Plasma SIV RNA (copies/mL) | 13,000 - >680,000 |
| Mean Half-life of Plasma Virus (days) | 0.47 (range: 0.37 - 0.50) |
Pharmacokinetic Data
Experimental Protocol: General Guidelines for this compound/Ritonavir Administration in SIV-Infected Macaques
This protocol provides a general framework for administering this compound/ritonavir to SIV-infected macaques.
1. Animal Model:
-
Rhesus macaques (Macaca mulatta) or cynomolgus macaques (Macaca fascicularis).
-
Animals should be housed in appropriate biocontainment facilities.
2. Virus Infection:
-
Virus Strain: Pathogenic SIV strains (e.g., SIVmac251, SIVmac239).
-
Inoculation Route: Intravenous or intrarectal inoculation.
3. This compound/Ritonavir Administration:
-
Drug Formulation: Oral tablets or solution of this compound/ritonavir.
-
Dosing Regimen: Typically twice-daily administration. Dosing should be based on pharmacokinetic studies in macaques to achieve plasma concentrations comparable to therapeutic levels in humans. For example, a study in cynomolgus macaques used a subcutaneous dose of 45 mg/kg this compound and 10 mg/kg ritonavir twice daily as part of a quadruple therapy regimen.
-
Administration: Oral administration can be achieved by hiding the medication in a palatable treat or by oral gavage. Training macaques for voluntary oral intake is recommended to reduce stress.
4. Monitoring and Sample Collection:
-
Viral Load Monitoring: Regularly collect plasma samples to quantify SIV RNA levels using a validated qRT-PCR assay.
-
Immunological Monitoring: Monitor CD4+ T-cell counts and other immune parameters by flow cytometry.
-
Drug Level Monitoring: Measure plasma concentrations of this compound and ritonavir to ensure adequate drug exposure.
-
Clinical Observations: Monitor for any adverse effects of the treatment.
Signaling Pathways and Mechanism of Action
Mechanism of Action: HIV Protease Inhibition
This compound is a peptidomimetic inhibitor of the HIV-1 protease. This viral enzyme is essential for the cleavage of viral polyproteins (Gag and Gag-Pol) into mature, functional proteins required for the assembly of new, infectious virions. By binding to the active site of the protease, this compound prevents this cleavage, resulting in the production of immature, non-infectious viral particles. Ritonavir is co-administered not for its antiviral activity at low doses, but as a pharmacokinetic enhancer. It potently inhibits the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing this compound. This inhibition leads to higher and more sustained plasma concentrations of this compound, thereby increasing its antiviral efficacy.
Caption: this compound inhibits HIV protease, preventing polyprotein cleavage and viral maturation.
Cellular Signaling: this compound and ERK Activation in Macrophages
Beyond its direct antiviral effects, this compound has been shown to induce cellular stress responses and activate signaling pathways in host cells. In macrophages, this compound can induce the unfolded protein response (UPR) and activate the extracellular-signal regulated kinase (ERK) pathway. This activation can lead to the increased expression of pro-inflammatory cytokines such as TNF-α and IL-6. Understanding these off-target effects is important for evaluating the overall impact of the drug.
Caption: this compound can induce the UPR, leading to ERK activation and pro-inflammatory cytokine expression in macrophages.
References
- 1. hivandaids.net [hivandaids.net]
- 2. This compound and ritonavir (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. This compound/ritonavir: a protease inhibitor for HIV-1 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kaletra (this compound/ritonavir) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Troubleshooting & Optimization
Welcome to the technical support center for optimizing the use of Lopinavir in your in vitro experiments. This resource provides troubleshooting guidance and frequently asked questions to help you navigate common challenges and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in my in vitro experiment?
The optimal concentration of this compound is highly dependent on the cell type and the specific virus or pathway being studied. Concentrations reported in the literature vary significantly. For antiviral studies against SARS-CoV-2 in Vero cells, a concentration of 7 µg/mL this compound (often combined with 1.75 µg/mL Ritonavir) has been shown to significantly reduce viral load.[1][2][3] For anti-HIV activity in MT4 cells, the EC50 is much lower, around 17 nM.[4] In cancer cell lines, concentrations can range from 20 µM to 80 µM.[5] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental system.
Q2: Why should I use Ritonavir in combination with this compound?
This compound is extensively metabolized by cytochrome P450 3A (CYP3A) enzymes in the liver. Ritonavir is a potent inhibitor of CYP3A. When co-administered, even at low doses, Ritonavir blocks the metabolism of this compound, acting as a pharmacokinetic enhancer. This "boosting" effect significantly increases the plasma concentration and bioavailability of this compound, allowing it to maintain therapeutic levels. For in vitro experiments, including Ritonavir can mimic the in vivo scenario and is common practice in many published studies. The antiviral activity of the combination is derived solely from this compound.
Q3: I am observing significant cytotoxicity in my control cells. How can I troubleshoot this?
High concentrations of this compound can lead to cytotoxicity. The half-maximal cytotoxic concentration (CC50) in Vero E6 cells was reported to be approximately 49.75 µM (about 31.3 µg/mL). If you observe cytotoxicity:
-
Verify Dosage: Double-check your stock solution concentration and dilution calculations.
-
Perform a Cytotoxicity Assay: Run a cell viability assay (e.g., MTS or MTT) with a range of this compound concentrations on your specific cell line to determine the CC50.
-
Reduce Concentration: Select a working concentration well below the determined CC50 for your main experiments. In some sensitive cell lines, even concentrations of 50 µM have been shown to decrease viability.
-
Check Solvent Toxicity: Ensure the final concentration of your solvent (e.g., ethanol or DMSO) in the culture medium is not toxic to the cells.
Q4: What is the primary mechanism of action for this compound?
This compound is a protease inhibitor.
-
In HIV: It specifically inhibits the HIV-1 protease, an enzyme essential for cleaving viral polyproteins into functional proteins. This action prevents the maturation of the virus, resulting in the production of immature, non-infectious virions.
-
In other viruses (e.g., SARS-CoV): It was postulated to inhibit the main protease (Mpro), also known as 3C-like protease (3CLpro), which is crucial for viral replication. However, some studies suggest it is not an effective inhibitor of SARS-CoV-2 Mpro in vitro.
-
In Cellular Pathways: this compound has been shown to impair protein synthesis by activating AMP-activated protein kinase (AMPK), which leads to the phosphorylation and inhibition of eukaryotic elongation factor 2 (eEF2). It can also induce endoplasmic reticulum (ER) stress in certain cancer cells.
Q5: How should I prepare my this compound stock solution?
For cell culture experiments, this compound/Ritonavir can be dissolved in 99% ethanol to create a stock solution. It is recommended to prepare a high-concentration stock solution so that the final volume of ethanol added to the cell culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Data Summary Tables
Table 1: Effective Concentrations of this compound in Various In Vitro Models
| Target/Model System | Cell Line | Effective Concentration | Notes | Reference(s) |
| SARS-CoV-2 | Vero | 7 µg/mL | Used in combination with 1.75 µg/mL Ritonavir. | |
| SARS-CoV-2 | Vero E6 | MEC: 16.7 µg/mL (26.63 µM) | MEC = Minimum Effective Concentration. | |
| SARS-CoV-2 | Not Specified | EC50: 26 µM | --- | |
| HIV-1 Protease | MT4 | EC50: 17 nM | --- | |
| Urological Cancer | 769-P | 40 µM | Used with 10 µM Ritonavir. | |
| Urological Cancer | UMUC-3 | 20 µM | Used with 40 µM Ritonavir. | |
| Candida albicans | N/A | 3.125 - 100 µM | Effective concentration range tested. |
Table 2: Cytotoxicity Data for this compound
| Cell Line | Cytotoxicity Metric | Concentration | Reference(s) |
| Vero E6 | CC50 | ~31.3 µg/mL (49.75 µM) | CC50 = Half-maximal cytotoxic concentration. |
| MRC-5 | Decreased Viability | 50 µM & 80 µM | Effect was not statistically significant. |
| A549 | Decreased Viability | 50 µM & 80 µM | Effect was not statistically significant. |
Experimental Protocols
Protocol: In Vitro Antiviral Activity of this compound against SARS-CoV-2
This protocol is adapted from studies using Vero cells.
1. Materials
-
Vero cells
-
SARS-CoV-2 viral stock
-
This compound and Ritonavir
-
99% Ethanol (for stock solution preparation)
-
Cell culture medium (e.g., DMEM with 2% FBS and 1% penicillin/streptomycin)
-
6-well or 24-well cell culture plates
-
Quantitative real-time RT-PCR reagents
2. Stock Solution Preparation
-
Dissolve this compound and Ritonavir in 99% ethanol to prepare concentrated stock solutions (e.g., 10 mg/mL).
-
Store aliquots at -20°C or below.
3. Experimental Procedure
-
Cell Seeding: Seed Vero cells in culture plates and grow until they form a confluent monolayer.
-
Viral Inoculation: Aspirate the growth medium and inoculate the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.
-
Incubation: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Drug Treatment: After incubation, remove the virus inoculum. Add fresh culture medium containing the desired final concentration of this compound/Ritonavir (e.g., 7 µg/mL this compound and 1.75 µg/mL Ritonavir). Include a "virus only" control (no drug) and a "mock" control (no virus, no drug).
-
Sample Collection: Collect supernatant samples at various time points (e.g., 0, 24, and 48 hours) post-treatment for viral load analysis.
4. Endpoint Analysis
-
Cytopathic Effect (CPE): At 48 hours post-treatment, observe the cells under a microscope for signs of virus-induced CPE, such as cell rounding and detachment from the plate.
-
Viral Load Quantification: Extract viral RNA from the collected supernatants and perform quantitative real-time RT-PCR to determine the viral load at each time point. Compare the viral load in treated wells to the "virus only" control.
Visualizations
Caption: this compound's mechanism of action as an HIV protease inhibitor.
Caption: this compound impairs protein synthesis via the AMPK/eEF2 pathway.
Caption: General experimental workflow for in vitro this compound testing.
References
- 1. In vitro activity of this compound/ritonavir and hydroxychloroquine against severe acute respiratory syndrome coronavirus 2 at concentrations achievable by usual doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. In vitro activity of this compound/ritonavir and hydroxychloroquine against severe acute respiratory syndrome coronavirus 2 at concentrations achievable by usual doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Efavirenz and this compound/Ritonavir Alter Cell Cycle Regulation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with lopinavir instability in cell culture media.
Frequently Asked Questions (FAQs)
1. My this compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. What is happening and how can I prevent it?
Immediate precipitation, or "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated organic stock solution is rapidly diluted into an aqueous environment like cell culture media. This occurs because the this compound is poorly soluble in the aqueous medium once the DMSO concentration is significantly lowered.
Solutions:
-
Reduce the Final Concentration: Your intended working concentration may exceed this compound's solubility limit in the final culture medium. Try a lower final concentration.
-
Use a Serial Dilution Approach: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform an intermediate dilution step. Add the DMSO stock to a smaller volume of pre-warmed (37°C) media while gently vortexing, and then add this intermediate dilution to the rest of your media.
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C. Adding compounds to cold media can decrease their solubility.[1]
-
Control the Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium as low as possible (ideally ≤ 0.5%) to minimize solvent-induced toxicity and precipitation.
2. The cell culture medium containing this compound appears clear initially, but a precipitate forms after several hours or days in the incubator. What causes this delayed precipitation?
Delayed precipitation can be caused by several factors related to the dynamic environment of cell culture:
-
Changes in pH: As cells metabolize, they can produce acidic byproducts, leading to a decrease in the pH of the medium.[2][3] This pH shift can alter the solubility of this compound, causing it to precipitate over time. Ensure your culture is not overgrown and that the medium has adequate buffering capacity.
-
Interaction with Media Components: this compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.
-
Temperature Fluctuations: While incubators maintain a constant temperature, minor fluctuations or temperature changes during handling can affect compound solubility.
Solutions:
-
Monitor Media pH: Regularly check the pH of your culture medium using the phenol red indicator. A change from red to yellow indicates acidification.[2]
-
Test Different Media Formulations: If you suspect interactions with media components, consider trying a different basal medium.
-
Incorporate Serum (if applicable): Fetal bovine serum (FBS) contains proteins like albumin that can bind to this compound, potentially increasing its stability and solubility in the medium. However, be aware that this will also reduce the free concentration of the drug.
3. I'm observing a decrease in the expected biological effect of this compound over the course of my experiment. Could the compound be degrading?
Yes, a loss of efficacy can be a strong indicator of compound degradation. This compound can be susceptible to degradation under certain conditions.
Factors Influencing this compound Degradation:
-
pH: this compound's stability can be pH-dependent. While it is reported to be relatively stable in alkaline conditions, acidic environments can lead to degradation.
-
Temperature: Although stable for shorter periods at 35°C, prolonged exposure to higher temperatures can affect stability. Standard cell culture conditions (37°C) may contribute to gradual degradation over long-term experiments.
-
Light Exposure: Protect this compound stock solutions and media containing this compound from light to prevent potential photolytic degradation.
-
Oxidative Stress: While some studies suggest this compound is stable under oxidative conditions, it's good practice to minimize exposure to reactive oxygen species.
Solutions:
-
Refresh the Media: For long-term experiments (e.g., several days), it is advisable to replace the this compound-containing medium periodically (e.g., every 24-48 hours) to ensure a consistent concentration of the active compound.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock for each experiment to avoid issues with the stability of diluted solutions.
-
Conduct a Stability Study: If you suspect degradation is significantly impacting your results, you can perform a simple stability study by incubating this compound in your cell culture medium under experimental conditions and quantifying its concentration at different time points using HPLC.
4. How does the presence of serum in my cell culture medium affect this compound?
Serum, typically FBS, has a significant impact on this compound in cell culture due to high protein binding.
-
Increased Solubility: Serum proteins can act as carriers, potentially increasing the overall solubility of this compound in the aqueous medium.
-
Decreased Bioavailability: this compound is highly protein-bound (98-99%), primarily to albumin and alpha-1-acid glycoprotein. This means that in the presence of serum, a large fraction of the this compound will be bound to these proteins and not freely available to interact with the cells. This can lead to a lower than expected biological effect if the total concentration is not adjusted accordingly.
-
Potential for Stabilization: Protein binding may protect this compound from degradation.
Considerations:
-
When reporting your experimental conditions, it is crucial to state the serum concentration used.
-
If you are comparing your results to studies that used different serum concentrations, you may see discrepancies in the effective concentration of this compound.
-
For experiments where the free concentration of this compound is critical, consider using serum-free media or media with reduced serum content. However, this may increase the likelihood of precipitation.
Quantitative Data Summary
The following tables summarize key data related to this compound's properties and stability under various conditions.
Table 1: this compound Solubility
| Solvent | Solubility | Reference |
| Water | Practically insoluble | |
| DMSO | ~126 mg/mL | |
| Methanol | Freely soluble |
Table 2: this compound Stability Under Forced Degradation Conditions
| Condition | Observation | Reference |
| Acidic (2N HCl, 60°C, 30 min) | Degradation observed | |
| Alkaline (2N NaOH, 60°C, 30 min) | Degradation observed | |
| Oxidative (20% H₂O₂, 60°C, 30 min) | Degradation observed | |
| Thermal (35°C, 4 weeks) | Chemically stable | |
| Photolytic (UV light) | Potential for degradation |
Note: The conditions in forced degradation studies are harsh and may not directly translate to the milder conditions of cell culture. However, they provide insights into the potential degradation pathways.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM):
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add sterile-filtered DMSO to achieve the desired concentration (e.g., for 10 mg of this compound (MW: 628.8 g/mol ), add 1.59 mL of DMSO for a 10 mM stock).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the final desired concentration. For example, to make a 10 µM working solution from a 10 mM stock, you can add 1 µL of the stock to 1 mL of medium.
-
Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in serum-containing media.
-
Use the freshly prepared working solution immediately.
-
Protocol 2: Assessing this compound Stability in Cell Culture Medium by HPLC
-
Sample Preparation:
-
Prepare a working solution of this compound in your complete cell culture medium at the desired concentration.
-
Dispense aliquots of this solution into sterile tubes.
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
At designated time points (e.g., 0, 6, 12, 24, 48 hours), remove one tube and immediately freeze it at -80°C to halt any further degradation.
-
-
HPLC Analysis:
-
Thaw the samples and precipitate proteins (if the medium contains serum) by adding a sufficient volume of a cold organic solvent like acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of sample).
-
Vortex and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the samples using a validated reverse-phase HPLC (RP-HPLC) method with UV detection. A C18 column is commonly used. The mobile phase often consists of a mixture of an acidic buffer (e.g., phosphate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Quantify the peak area of this compound at each time point and compare it to the peak area at time 0 to determine the percentage of this compound remaining.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
Caption: Factors contributing to this compound degradation in cell culture.
Caption: Workflow for assessing this compound stability in cell culture media.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Lopinavir.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound observed in experimental models?
A1: The most commonly reported off-target effects of this compound in preclinical studies include the induction of endoplasmic reticulum (ER) stress, mitochondrial dysfunction, modulation of autophagy, and alterations in lipid metabolism. Cardiotoxicity, through mechanisms like hERG channel blockade, and neurotoxicity have also been observed.
Q2: At what concentrations are these off-target effects typically observed in vitro?
A2: Off-target effects of this compound are often seen in the micromolar range. For instance, induction of ER stress and apoptosis in cancer cell lines can occur at concentrations between 10-40 µM.[1] Inhibition of the hERG potassium channel has been reported with an acute IC50 of approximately 9.15 µM.[2] It is crucial to determine the optimal concentration for your specific cell model and experimental endpoint, as effects can be dose-dependent.
Q3: How does the co-administration of Ritonavir impact the off-target effects of this compound?
A3: Ritonavir is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), the primary enzyme responsible for this compound metabolism.[2][3] In experimental models, co-treatment with Ritonavir can potentiate the off-target effects of this compound by increasing its effective concentration and duration of action. Some studies show that the combination of this compound and Ritonavir acts synergistically to induce ER stress and apoptosis in cancer cells.[1] However, Ritonavir can also have its own off-target effects, which should be considered when designing experiments.
Q4: Are the off-target effects of this compound cell-type specific?
A4: Yes, the manifestation and severity of this compound's off-target effects can vary significantly between different cell types. For example, urological cancer cells have been shown to be sensitive to this compound-induced ER stress, while effects on lung cancer cells can range from proliferative at low concentrations to cytotoxic at higher concentrations. Therefore, it is essential to characterize the effects of this compound in your specific experimental model.
Troubleshooting Guides
Endoplasmic Reticulum (ER) Stress
Q: I am not observing a consistent induction of ER stress markers (e.g., GRP78, CHOP, p-eIF2α) after this compound treatment. What could be the issue?
A:
-
Suboptimal this compound Concentration: The concentration of this compound required to induce ER stress can vary. We recommend performing a dose-response experiment (e.g., 5-50 µM) to determine the optimal concentration for your cell line.
-
Incorrect Time Point: The induction of ER stress markers is time-dependent. Key markers like GRP78 and CHOP are often robustly expressed after 24-48 hours of treatment. Consider performing a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the peak response time.
-
Cell Line Resistance: Some cell lines may be less sensitive to this compound-induced ER stress. Ensure your cell line is an appropriate model for this pathway.
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for Western blotting. Run positive controls (e.g., tunicamycin or thapsigargin treatment) to confirm antibody performance and the responsiveness of your cells to ER stress inducers.
-
Protein Loading: Ensure equal protein loading across all lanes in your Western blot. Normalize your protein of interest to a reliable loading control (e.g., β-actin, GAPDH).
Mitochondrial Dysfunction
Q: My MTT assay results are inconsistent or show an unexpected increase in signal after this compound treatment. How can I troubleshoot this?
A:
-
Assay Interference: this compound may directly interfere with the reduction of the MTT reagent, leading to inaccurate readings. It is crucial to run a cell-free control where this compound is added to the MTT reagent in media to check for any direct chemical reaction.
-
Alternative Viability Assays: Consider using alternative viability assays that are less prone to interference, such as those based on ATP levels (e.g., CellTiter-Glo®) or lactate dehydrogenase (LDH) release for cytotoxicity.
-
Mitochondrial Membrane Potential: To directly assess mitochondrial health, use a fluorescent probe like JC-1, which can differentiate between healthy and apoptotic cells based on mitochondrial membrane potential. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with low potential, it remains as monomers and fluoresces green.
-
ROS Production: this compound has been shown to increase reactive oxygen species (ROS) production. You can measure this using fluorescent probes like H2DCFDA.
Autophagy Modulation
Q: I am having trouble interpreting my LC3-II and p62 Western blot results to assess autophagy flux after this compound treatment. What should I consider?
A:
-
Static Measurement vs. Flux: An increase in LC3-II levels alone can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes. To distinguish between these possibilities, it is essential to measure autophagic flux.
-
Lysosomal Inhibition: To measure autophagic flux, treat your cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). A greater accumulation of LC3-II in the presence of the inhibitor compared to this compound alone indicates an increase in autophagic flux.
-
p62/SQSTM1 Levels: The p62 protein is a substrate of autophagy and is degraded in autolysosomes. Therefore, a decrease in p62 levels generally correlates with increased autophagic activity. Conversely, an accumulation of p62 can suggest an impairment in autophagic degradation.
-
Time Course: The levels of LC3-II and p62 can change dynamically. Perform a time-course experiment to capture the full spectrum of the autophagic response to this compound.
-
Loading and Transfer: LC3-II is a small protein (~14-16 kDa) and can be challenging to resolve and transfer efficiently. Use a high-percentage polyacrylamide gel (e.g., 15%) and a PVDF membrane for optimal results.
Quantitative Data Summary
| Off-Target Effect | Experimental Model | This compound Concentration | Key Findings | Reference |
| ER Stress & Apoptosis | Urological Cancer Cells (769-P, UMUC-3) | 10-40 µM (with Ritonavir) | Synergistic induction of GRP78 and ERp44 expression after 48h. | |
| Cardiotoxicity | HEK-293 cells expressing hERG | Acute IC50: 9.15 µM | Concentration-dependent inhibition of hERG channel current. | |
| hiPSC-Cardiomyocytes | 10 µM (chronic) | Significant reduction in hERG current density. | ||
| Lipid Metabolism | HIV-negative men | 400mg this compound/100mg Ritonavir twice daily for 4 weeks | ~2-fold increase in fasting triglycerides; 33% increase in VLDL cholesterol. | |
| C57BL/6 mice | 50 mg/kg this compound (with Ritonavir) daily for 3 weeks | Significant elevation in serum triglycerides. | ||
| Mitochondrial Dysfunction | Human Glioblastoma U-87 MG cells | 25-50 µM (with Ritonavir) | Significant increase in ROS production after 24h. | |
| Neurotoxicity | C57BL/6 mice | 50 mg/kg this compound (with Ritonavir) daily for 3 weeks | Significant cognitive impairment in a multi-unit T-maze test. |
Experimental Protocols
Western Blotting for ER Stress Markers
Objective: To quantify the expression of key ER stress proteins (e.g., GRP78, CHOP, ATF4) in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with desired concentrations of this compound (and/or Ritonavir) or a vehicle control for 24-48 hours. Include a positive control group treated with an ER stress inducer like Tunicamycin (e.g., 2 µg/mL for 16 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against GRP78, CHOP, ATF4, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
JC-1 Assay for Mitochondrial Membrane Potential
Objective: To assess changes in mitochondrial membrane potential as an indicator of mitochondrial dysfunction.
Methodology:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
Treatment: Treat cells with various concentrations of this compound for the desired duration. Include a positive control group treated with a mitochondrial uncoupler like CCCP (e.g., 10-50 µM for 15-30 minutes).
-
JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's protocol (e.g., 1:10 dilution in culture medium). Add the staining solution to each well and incubate at 37°C for 15-30 minutes.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. Read the red fluorescence (J-aggregates) at Ex/Em ~560/595 nm and the green fluorescence (JC-1 monomers) at Ex/Em ~485/535 nm.
-
Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Oil Red O Staining for Lipid Accumulation
Objective: To visualize and quantify neutral lipid accumulation in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Culture cells on coverslips in a multi-well plate. Treat with this compound for the desired time period.
-
Fixation: Wash cells with PBS and fix with 10% formalin for 30-60 minutes.
-
Staining:
-
Wash cells with water and then with 60% isopropanol for 5 minutes.
-
Prepare the Oil Red O working solution by diluting a stock solution (e.g., 3 parts stock to 2 parts water).
-
Incubate the fixed cells with the Oil Red O working solution for 10-20 minutes.
-
-
Counterstaining (Optional): Wash cells with water and counterstain nuclei with Hematoxylin for 1 minute.
-
Visualization: Wash thoroughly with water and view under a light microscope. Lipid droplets will appear red.
-
Quantification (Optional): To quantify lipid accumulation, extract the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at approximately 492 nm.
Visualizations
Caption: this compound-induced ER stress signaling pathway leading to apoptosis.
Caption: Experimental workflow for assessing autophagic flux using Western blotting.
Caption: this compound's impact on mitochondrial health leading to apoptosis.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the co-administration of ritonavir and lopinavir.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind co-administering ritonavir with this compound?
A1: this compound is a potent HIV-1 protease inhibitor, but it is extensively and rapidly metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver.[1] Ritonavir is also a protease inhibitor, but at low doses, it acts as a potent inhibitor of CYP3A4.[1][2] By co-administering a low dose of ritonavir with this compound, the metabolic inactivation of this compound is significantly reduced, leading to increased plasma concentrations and an extended elimination half-life of this compound, thereby enhancing its antiretroviral activity.[1][2] The antiviral effect of the combination is primarily due to this compound.
Q2: What are the standard dosing ratios for this compound/ritonavir in a research setting?
A2: The most common adult dosage is 400 mg of this compound co-administered with 100 mg of ritonavir, typically given twice daily. A once-daily regimen of 800 mg this compound and 200 mg ritonavir may also be used for treatment-naïve subjects. For pediatric studies, dosing is often based on body surface area or weight. When co-administered with drugs that induce CYP3A4 (like efavirenz or nevirapine), a higher dose of this compound/ritonavir, such as 500 mg/125 mg twice daily, may be required.
Q3: How does food intake affect the bioavailability of this compound/ritonavir?
A3: Food generally increases the bioavailability of this compound. Administration with a moderate-fat meal has been shown to significantly increase the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of this compound. For the soft-gel capsule formulation, a moderate-fat meal increased this compound's AUC by 48%, while for the oral solution, the increase was 80%. The tablet formulation is less affected by food, but administration with a meal still enhances and provides more consistent exposure. Taking this compound/ritonavir with food is recommended to maximize bioavailability and minimize pharmacokinetic variability.
Troubleshooting Guides
Issue 1: High variability in pharmacokinetic data between subjects.
-
Possible Cause 1: Inconsistent food intake during dosing.
-
Solution: Standardize the timing of drug administration with respect to meals across all subjects. As food can significantly alter absorption, providing a standardized meal or requiring a consistent fasted/fed state is crucial. The tablet formulation has been shown to have less pharmacokinetic variability compared to the soft-gel capsule.
-
-
Possible Cause 2: Concomitant medications.
-
Solution: Review all other medications being administered to subjects. This compound/ritonavir has numerous drug-drug interactions because ritonavir is a potent inhibitor of CYP3A and this compound is a substrate. Drugs that are also metabolized by CYP3A4 can have their concentrations significantly altered. Conversely, drugs that induce CYP3A4 (e.g., rifampicin, carbamazepine) can decrease this compound levels, potentially requiring dose adjustments.
-
-
Possible Cause 3: Genetic variability in drug-metabolizing enzymes.
-
Solution: While less commonly addressed in standard protocols, consider genotyping subjects for polymorphisms in CYP3A enzymes if variability remains high despite controlling for other factors.
-
Issue 2: Common adverse events observed during in-vivo experiments.
-
Gastrointestinal Disturbances: The most frequently reported side effects are diarrhea, nausea, and vomiting. These are often more pronounced at the beginning of therapy.
-
Mitigation: Administering the drugs with food can sometimes alleviate these symptoms. Ensure subjects are well-hydrated. If symptoms are severe, a dose reduction or temporary discontinuation may be necessary under clinical guidance.
-
-
Metabolic Abnormalities: Hypertriglyceridemia and hypercholesterolemia are common, particularly with long-term administration. In rare cases, marked elevations in triglycerides can be a risk factor for pancreatitis.
-
Mitigation: Regular monitoring of lipid panels is recommended for long-term studies.
-
Issue 3: Difficulty in quantifying this compound and ritonavir in plasma samples.
-
Problem: Low recovery or poor sensitivity in the analytical assay.
-
Solution: Optimize the sample preparation and analytical method. Liquid-liquid extraction or protein precipitation are common and effective extraction techniques. For high sensitivity and specificity, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound (400mg) with Ritonavir (100mg) - Fed vs. Fasted State
| Formulation | Condition | Cmax (μg/mL) | AUC (μg·h/mL) | Tmax (hours) |
| Soft-Gel Capsule | Moderate-Fat Meal | Increased by 23% | Increased by 48% | ~4 |
| Oral Solution | Moderate-Fat Meal | Increased by 54% | Increased by 80% | ~4 |
| Tablet | Moderate-Fat Meal | Similar to SGC | Similar to SGC | Delayed |
Data compiled from references.
Table 2: Comparison of Analytical Methods for this compound/Ritonavir Quantification in Plasma
| Method | Sample Prep | Linearity Range (LPV) | Linearity Range (RTV) | Limit of Quantification (LOQ) |
| HPLC-UV | Liquid-Liquid Extraction | 0.5 - 20 µg/mL | 0.05 - 5 µg/mL | LPV: 0.5 µg/mL, RTV: 0.05 µg/mL |
| LC-MS/MS | Liquid-Liquid Extraction | 1 - 2000 ng/mL | 1 - 200 ng/mL | 1 ng/mL for both |
| LC-MS/MS | Protein Precipitation & LLE | 62.5 - 10000 ng/mL | 12.5 - 2000 ng/mL | LPV: 15 pg/mL, RTV: 8 pg/mL |
Data compiled from references.
Experimental Protocols
Protocol 1: Quantification of this compound and Ritonavir in Human Plasma via LC-MS/MS
This protocol is a generalized procedure based on common methodologies.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample, add an internal standard (e.g., Diazepam or Telmisartan).
-
Vortex briefly to mix.
-
Add 1 mL of an organic solvent (e.g., ethyl acetate).
-
Vortex vigorously for 2 minutes to extract the analytes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse XDB-C18).
-
Mobile Phase: A gradient or isocratic mixture of methanol or acetonitrile and a buffer (e.g., 0.1% formic acid or ammonium acetate).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 629 > 447.1
-
Ritonavir: m/z 721.18 > 268.02
-
-
-
Quantification:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (1/x² or 1/x) to fit the data.
-
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lopinavir. The information provided aims to help refine treatment protocols to reduce common side effects observed during pre-clinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What are the most frequently reported side effects associated with this compound/ritonavir (LPV/r) treatment?
A1: The most common side effects are gastrointestinal and metabolic. Gastrointestinal issues such as diarrhea, nausea, and vomiting are frequently reported, especially at the beginning of treatment.[1][2][3][4] Metabolic abnormalities, including hypertriglyceridemia and hypercholesterolemia, are also common and tend to occur later in therapy.[5] Other reported side effects include headache, fatigue, and in some cases, elevated liver enzymes.
Q2: What is the primary mechanism behind this compound-induced side effects?
A2: this compound is metabolized by the cytochrome P450 enzyme CYP3A4 in the liver. The production of certain metabolites during this process can contribute to toxicity. Ritonavir is co-administered with this compound to inhibit CYP3A4, which "boosts" this compound's plasma concentration and efficacy. However, this interaction also affects the metabolism of other drugs, leading to potential drug-drug interactions. The metabolic side effects, such as lipid abnormalities, are thought to be a direct effect of the drug on lipid metabolism.
Q3: Are there established strategies to mitigate this compound-associated side effects?
A3: Yes, several strategies are being investigated and implemented. The most prominent approaches include:
-
Therapeutic Drug Monitoring (TDM): TDM is used to maintain this compound plasma concentrations within a therapeutic window, minimizing toxicity while ensuring efficacy. A suggested minimum trough concentration (Ctrough) is 1 mcg/mL for patients with drug-susceptible HIV.
-
Dose Reduction: For patients with stable virological control, reducing the this compound/ritonavir dosage can lead to a significant decrease in side effects, particularly hypertriglyceridemia, without compromising antiviral efficacy.
-
Management of Gastrointestinal Symptoms: Antiviral-induced diarrhea may resolve on its own. If persistent, dose adjustment or the use of agents like dioctahedral montmorillonite and probiotics may be considered.
-
Lipid-Lowering Agents: In cases of significant hyperlipidemia, the use of lipid-lowering medications may be necessary.
Q4: What is the role of pharmacogenomics in predicting this compound side effects?
A4: Research into the pharmacogenomics of this compound is ongoing. Some studies have associated polymorphisms in genes like SLCO1B1 with variations in this compound plasma concentrations, but the clinical significance of these findings is still being evaluated and is not yet sufficient to guide routine prescribing.
Troubleshooting Guides
Issue 1: Persistent Gastrointestinal Distress (Diarrhea, Nausea)
| Potential Cause | Troubleshooting Steps |
| High initial dosage | 1. Confirm that the current dosage aligns with established protocols. 2. Consider a dose reduction strategy if the subject is virologically stable, in consultation with the principal investigator. 3. For liquid formulations, ensure accurate dosing with a calibrated syringe. |
| Drug-food interactions | 1. Administer this compound/ritonavir with food to potentially improve gastrointestinal tolerance. |
| Direct drug effect | 1. For mild, transient symptoms, supportive care may be sufficient. 2. For persistent diarrhea, consider the use of probiotics, although their efficacy in this context is still under investigation. |
Issue 2: Significant Elevation in Lipid Levels (Hypertriglyceridemia, Hypercholesterolemia)
| Potential Cause | Troubleshooting Steps |
| Direct effect of this compound on lipid metabolism | 1. Establish a baseline lipid profile before initiating this compound treatment. 2. Monitor fasting lipid levels regularly during the study. 3. Implement Therapeutic Drug Monitoring (TDM) to maintain this compound trough concentrations at the lower end of the therapeutic range, as higher levels have been correlated with increased triglycerides. 4. If clinically appropriate, consider a dose reduction, which has been shown to decrease triglyceride levels. 5. In cases of severe hyperlipidemia, the addition of a lipid-lowering agent may be warranted. |
| Pre-existing metabolic conditions | 1. Subjects with baseline hyperlipidemia may be at a higher risk of developing more severe lipid elevations. |
Data Presentation
Table 1: Incidence of Common Side Effects with this compound/ritonavir
| Side Effect | Incidence in Clinical Trials | Notes |
| Diarrhea | Up to 27% (moderate to severe) | More common at the start of therapy and with once-daily dosing. |
| Nausea | Up to 16% (moderate to severe) | Often occurs early in treatment. |
| Hypertriglyceridemia (>750 mg/dL) | 10% - 40% | Incidence varies based on prior protease inhibitor experience. |
| Hypercholesterolemia (>300 mg/dL) | Up to 39% | Can occur later in therapy. |
| Elevated Liver Enzymes (>5x ULN) | 3% - 10% | Higher rates in patients with HIV-HCV coinfection. |
Table 2: Impact of this compound/ritonavir Dose Reduction on Plasma Levels and Triglycerides (Kaledose Trial)
| Parameter | Baseline (Standard Dose) | Week 48 (Reduced Dose) | P-value |
| Mean this compound Cmin (ng/mL) | 7363 | 4319 | < 0.03 |
| Mean Triglycerides (mmol/L) | 1.73 | 1.34 | = 0.03 |
Source: Adapted from the Kaledose trial results.
Experimental Protocols
Protocol: Therapeutic Drug Monitoring of this compound via HPLC
This protocol outlines a method for determining this compound plasma concentrations using High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection, based on methodologies described in the literature.
1. Sample Collection and Preparation:
-
Collect whole blood samples in EDTA-containing tubes.
-
Samples for trough concentration (Ctrough) should be drawn 10-12 hours after the last dose.
-
Centrifuge the blood at 1800 g for 10 minutes at 20°C to separate the plasma.
-
Store plasma samples at -20°C until analysis.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer), with the exact ratio optimized for separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for this compound (e.g., 210 nm).
-
Quantification: The lower limit of quantification should be around 0.1 mg/L.
3. Quality Control:
-
Run internal and external quality control samples with each batch of study samples to ensure accuracy and precision.
-
Inter- and intra-assay variability should be within acceptable limits (e.g., <15%).
Mandatory Visualizations
Caption: this compound metabolism by CYP3A4 and its inhibition by Ritonavir.
Caption: A workflow for dose adjustment of this compound using Therapeutic Drug Monitoring.
References
- 1. drugs.com [drugs.com]
- 2. This compound/ritonavir - Wikipedia [en.wikipedia.org]
- 3. This compound/ritonavir in the treatment of HIV-1 infection: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound/ritonavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolic effects of this compound/ritonavir in HIV-negative men - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing lopinavir delivery for targeted tissue distribution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the formulation, characterization, and in vivo testing of this compound delivery systems.
Formulation & Characterization
-
Question: My this compound-loaded nanoparticles show low entrapment efficiency. What are the potential causes and solutions?
-
Answer: Low entrapment efficiency is a common issue. Consider the following troubleshooting steps:
-
Drug Solubility in Lipid/Polymer: this compound's solubility in the chosen lipid or polymer matrix is crucial. If solubility is low, the drug may be expelled during nanoparticle formation.
-
Solution: Screen various lipids or polymers to find one with higher affinity for this compound. For lipid-based nanoparticles, consider using a combination of solid and liquid lipids to create less-ordered crystalline structures, which can accommodate more drug.
-
-
Formulation Parameters: The concentrations of lipid/polymer, surfactant, and the drug itself can significantly impact entrapment.
-
Method of Preparation: The technique used for nanoparticle preparation (e.g., hot homogenization, nanoprecipitation) plays a vital role.
-
Solution: For solid lipid nanoparticles (SLNs), ensure the drug is fully dissolved in the molten lipid before emulsification. For polymeric nanoparticles, the rate of solvent addition and the stirring speed during nanoprecipitation can be critical.
-
-
-
-
Question: The particle size of my this compound nanoformulation is too large or shows high polydispersity. How can I control the particle size?
-
Answer: Achieving a small and uniform particle size is critical for targeted delivery. Here are some factors to consider:
-
Homogenization/Sonication Parameters: The intensity and duration of homogenization or sonication are key determinants of particle size.
-
Surfactant Concentration: Insufficient surfactant can lead to particle aggregation and a larger apparent size.
-
Solution: Optimize the surfactant concentration. The type of surfactant is also important; non-ionic surfactants like Poloxamers or polyvinyl alcohol are commonly used.
-
-
Lipid/Polymer and Drug Concentration: Higher concentrations can sometimes lead to larger particles.
-
Solution: Experiment with different lipid/polymer-to-drug ratios.
-
-
-
-
Question: My this compound formulation is unstable and shows drug leakage or particle aggregation upon storage. What can I do to improve stability?
-
Answer: Stability is a major hurdle in the development of nanoformulations. Consider these strategies:
-
Amorphous vs. Crystalline State: Amorphous forms of drugs can be unstable.
-
Solution: Nanocrystals can be a more stable alternative to amorphous nanoparticles. For lipid nanoparticles, using a mixture of lipids can create a less perfect crystal lattice, reducing drug expulsion during storage.
-
-
Lyophilization: Freeze-drying can improve long-term stability.
-
Solution: Use a suitable cryoprotectant (e.g., mannitol) during lyophilization to prevent particle aggregation.
-
-
Surface Coating: Coating nanoparticles with polymers like PEG can provide steric stabilization.
-
Storage Conditions: Ensure storage at an appropriate temperature. For some formulations, refrigeration may be necessary.
-
-
In Vitro & In Vivo Performance
-
Question: My this compound formulation shows poor in vitro drug release. How can I modify the release profile?
-
Answer: The release profile is influenced by the formulation's composition and structure.
-
Lipid/Polymer Matrix: The nature of the carrier matrix is a primary factor.
-
Solution: For a faster release, consider formulations with a lower lipid concentration or polymers that degrade more quickly. For sustained release, higher lipid concentrations or more slowly degrading polymers can be used. Some SLN formulations exhibit a biphasic release pattern with initial burst release followed by sustained release.
-
-
Particle Size: Smaller particles have a larger surface area-to-volume ratio, which can lead to faster drug release.
-
Solution: Optimize the formulation and process parameters to achieve the desired particle size.
-
-
-
-
Question: The oral bioavailability of my this compound formulation is not significantly improved compared to the free drug. What could be the reason?
-
Answer: this compound has low oral bioavailability due to poor solubility, first-pass metabolism, and P-glycoprotein (P-gp) efflux.
-
Insufficient Solubility Enhancement: The formulation may not be adequately improving the dissolution of this compound in the gastrointestinal tract.
-
Solution: Nanoformulations like SLNs, nanostructured lipid carriers (NLCs), and polymeric nanoparticles can enhance solubility and dissolution.
-
-
First-Pass Metabolism: this compound is extensively metabolized by CYP3A4 enzymes in the liver and gut wall.
-
Solution: Nanoparticles can be taken up by M cells in the Peyer's patches of the gut-associated lymphoid tissue (GALT), bypassing the portal circulation and thus reducing first-pass metabolism. Formulations that promote lymphatic transport can be beneficial.
-
-
P-gp Efflux: this compound is a substrate for the P-gp efflux pump, which transports the drug back into the intestinal lumen.
-
Solution: Some formulation excipients can inhibit P-gp. Also, nanoparticle-mediated endocytosis can help bypass this efflux mechanism.
-
-
-
-
Question: How can I specifically target this compound to HIV reservoirs like the lymphatic system?
-
Answer: Targeting lymphatic tissues is a key strategy for eradicating HIV reservoirs.
-
Lipid-Based Formulations: Long-chain fatty acids in lipid formulations can promote association with chylomicrons, which are transported via the lymphatic system.
-
Solution: Utilize lipid-based delivery systems like SLNs and NLCs.
-
-
Prodrug Approach: A lipophilic prodrug of this compound can be designed to enhance lymphatic uptake.
-
Solution: Synthesizing a lipophilic ester prodrug of this compound has been shown to efficiently target the drug to mesenteric lymph and lymph nodes when combined with a lipid-based formulation.
-
-
Surface Modification: Nanoparticles can be surface-functionalized with ligands that bind to receptors on cells within the lymphatic system.
-
-
Quantitative Data Summary
Table 1: Comparison of this compound Nanoformulations
| Formulation Type | Lipid/Polymer | Surfactant/Stabilizer | Particle Size (nm) | Entrapment Efficiency (%) | Bioavailability Enhancement (Fold Increase vs. Free LPV) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Stearic Acid | Polyvinyl Alcohol | ~223 | ~83% | 5 | |
| Solid Lipid Nanoparticles (SLNs) | Stearic Acid | Polyvinyl Alcohol | ~250 | ~81.29% | 3.5 | |
| Nanostructured Lipid Carriers (NLCs) | Glycerol Monostearate, Labrafil M 1944 CS | - | ~159.5 | ~97.77% | 4.52 | |
| Polymeric Nanoparticles | PLGA | Pluronic F-68 | ~169.9 | ~90.36% | - | |
| Surface-Stabilized Nanoparticles | - | Polyvinyl Alcohol | ~320 | - | 3.11 (vs. LPV/RTV) | |
| In Situ Self-Assembly Nanoparticles (ISNPs) | Oleic Acid | TPGS | ~167.8 | >98% | - |
Table 2: Pharmacokinetic Parameters of Different this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Suspension | - | - | - | 100 | |
| This compound-NLCs | 1657.28 | 1 | - | 452 | |
| Free this compound | - | - | - | 100 | |
| This compound-SLNs | - | - | - | 500 | |
| This compound/Ritonavir Co-formulation | - | - | - | 370 |
Experimental Protocols
1. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Principle: This method involves emulsifying a hot, drug-containing lipid phase in an aqueous surfactant solution, followed by high-shear homogenization and cooling to form solid nanoparticles.
-
Materials: this compound, a solid lipid (e.g., stearic acid, Compritol 888 ATO), a surfactant (e.g., polyvinyl alcohol, Poloxamer 407), and purified water.
-
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse the accurately weighed amount of this compound in the molten lipid.
-
Heat the aqueous surfactant solution to the same temperature.
-
Add the hot lipid phase to the hot aqueous phase under continuous stirring to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-shear homogenizer at a specified speed and time (e.g., 12,000 rpm for 15 minutes).
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.
-
For long-term storage, the SLN dispersion can be lyophilized with a cryoprotectant.
-
2. In Vivo Biodistribution Study in Rats
-
Principle: To determine the concentration of this compound in various tissues and plasma over time following administration of the formulation.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the this compound formulation (e.g., LPV-SLNs) or control (free this compound or this compound/ritonavir co-formulation) orally via gavage.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), collect blood samples via the tail vein or cardiac puncture into heparinized tubes.
-
At the final time point, euthanize the animals and harvest the tissues of interest (e.g., liver, spleen, lymph nodes, brain, kidneys).
-
Separate the plasma from the blood samples by centrifugation.
-
Homogenize the tissue samples in a suitable buffer.
-
Extract this compound from the plasma and tissue homogenates using an appropriate solvent extraction method.
-
Quantify the concentration of this compound in the extracts using a validated analytical method, such as HPLC.
-
3. Cellular Uptake Assay
-
Principle: To quantify the amount of a this compound formulation taken up by a specific cell line (e.g., Caco-2 for intestinal absorption).
-
Materials: Cultured cells, this compound formulation (preferably with a fluorescent label, or use an analytical method for quantification), cell culture medium, phosphate-buffered saline (PBS), and a lysis buffer.
-
Procedure:
-
Seed the cells in a multi-well plate and grow them to near confluence.
-
On the day of the assay, remove the culture medium and wash the cells with pre-warmed PBS.
-
Add the this compound formulation diluted in cell culture medium to the wells.
-
Incubate the plate at 37°C for a predetermined time.
-
To stop the uptake, rapidly remove the medium and wash the cells multiple times with ice-cold PBS to remove any non-internalized formulation.
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the amount of this compound in the cell lysate. If a fluorescently labeled formulation is used, measure the fluorescence intensity. Otherwise, an analytical method like HPLC can be used.
-
Visualizations
Caption: Workflow for this compound SLN Formulation and Evaluation.
Caption: Overcoming this compound's Bioavailability Hurdles with Nanoformulations.
Caption: General Cellular Uptake Pathway for this compound Nanoparticles.
References
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the chemical modification of Lopinavir to enhance its therapeutic potency.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with this compound that necessitate chemical modification?
A1: this compound, a potent HIV-1 protease inhibitor, faces significant hurdles that limit its therapeutic efficacy. The primary challenges include poor aqueous solubility, low oral bioavailability when administered alone, and extensive metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] It is also a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transports the drug out of cells, further reducing its intracellular concentration.[1][4]
Q2: What are the main chemical modification strategies to improve this compound's efficacy?
A2: The principal strategies focus on improving its pharmacokinetic properties rather than directly altering its intrinsic antiviral activity. These include:
-
Prodrug Synthesis: Creating peptide, lipophilic ester, or phosphate prodrugs to enhance solubility, bypass efflux pumps, and improve oral absorption.
-
Analog Synthesis: Modifying specific parts of the this compound molecule, such as the P-2' position or the central hydroxyethylene moiety, to explore structure-activity relationships (SAR) and potentially improve binding affinity or resistance profile.
-
Co-crystal Formation: Co-crystallizing this compound with other molecules, like menthol or ritonavir, to improve its dissolution rate and intestinal absorption.
Q3: How do prodrugs of this compound work to enhance its bioavailability?
A3: Prodrugs are inactive precursors that are converted into the active drug within the body. For this compound, peptide prodrugs are designed to be recognized by peptide transporters in the intestine, facilitating absorption and bypassing efflux pumps. Lipophilic ester prodrugs, combined with lipid-based formulations, can enhance delivery through the mesenteric lymphatic system. Water-soluble phosphate prodrugs have also been developed to improve aqueous solubility and oral absorption.
Q4: Have any chemical modifications led to a direct increase in antiviral potency?
A4: While most modifications target bioavailability, some analog synthesis has shown promise in directly enhancing potency. For instance, a phosphinic analog of this compound, designated PL1, was synthesized by replacing the hydroxyethylene moiety. This modification resulted in an IC₅₀ of 50 nM against HIV-1 protease, demonstrating potent inhibition. Structure-activity relationship studies have also explored replacing the 2,6-dimethylphenoxyacetyl group at the P-2' position with other groups to modulate activity.
Troubleshooting Guides
Problem: Low yield during the synthesis of this compound analogs.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or increasing the temperature if appropriate for the specific reaction. |
| Degradation of starting materials or products | Ensure all reagents and solvents are pure and dry. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. |
| Suboptimal reaction conditions | Systematically vary reaction parameters such as solvent, temperature, catalyst, and reagent stoichiometry to find the optimal conditions. Refer to established synthetic protocols for similar compounds. |
| Difficult purification | Employ alternative purification techniques. If column chromatography is ineffective, consider recrystallization, preparative HPLC, or supercritical fluid chromatography. |
Problem: Inconsistent results in antiviral potency assays.
| Possible Cause | Troubleshooting Step |
| Cell line variability | Ensure consistent cell passage numbers and health. Regularly test for mycoplasma contamination. Use a standardized cell seeding density for all experiments. |
| Virus stock inconsistency | Prepare and titer a large batch of virus stock to be used across all related experiments. Store aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Compound solubility issues | Prepare fresh stock solutions of the test compounds in a suitable solvent like DMSO. Observe for any precipitation when diluting into aqueous assay media. If solubility is an issue, consider using a formulation aid like cyclodextrin, but ensure it does not interfere with the assay. |
| Assay variability | Include appropriate controls in every assay plate: a positive control (e.g., unmodified this compound), a negative control (no drug), and a cell viability control (no virus, no drug). Run experiments in triplicate or quadruplicate to ensure statistical significance. |
Quantitative Data Summary
The following tables summarize the quantitative improvements achieved through various modification strategies.
Table 1: Enhancement of this compound Solubility and Dissolution
| Modification Strategy | Derivative/Formulation | Fold Increase in Solubility | Improvement in Dissolution Efficiency (%) | Reference |
| Peptide Prodrugs | Valine-Valine-Lopinavir (VVL) | "Much greater solubility...in water" | Not Reported | |
| Glycine-Valine-Lopinavir (GVL) | "Much greater solubility...in water" | Not Reported | ||
| Co-crystals | This compound-Menthol (1:2 Molar Ratio) | Not explicitly quantified | From 24.96% to 91.43% | |
| This compound-Ritonavir (Solvent Evaporation) | 5.9-fold increase | 94% drug release at 60 min | ||
| This compound-Ritonavir (Wet Grinding) | 3.7-fold increase | 86% drug release at 60 min |
Table 2: In Vitro Potency of Chemically Modified this compound
| Modification | Derivative | Target | Potency (IC₅₀ / Kᵢ) | Reference |
| Unmodified this compound | - | HIV-1 Protease (Wild-Type) | Kᵢ: 1.3 - 3.6 pM | |
| - | HIV-1 (in cell culture) | EC₅₀: 4 - 27 nM | ||
| Phosphinic Analog | PL1 | HIV-1 Protease | IC₅₀: 50 nM |
Experimental Protocols
Protocol 1: Synthesis of a this compound Analog (General Workflow)
This protocol outlines a general workflow for the synthesis of this compound analogs, which typically involves coupling key fragments.
-
Fragment Synthesis: Synthesize the core amine fragment and the desired acyl chloride or carboxylic acid fragment separately. Detailed synthetic schemes for this compound and its precursors are available in the literature.
-
Coupling Reaction:
-
Dissolve the core amine fragment in a suitable solvent system (e.g., a mixture of ethyl acetate and water).
-
Add a base, such as sodium bicarbonate, to the solution.
-
Slowly add the acyl chloride fragment to the reaction mixture at a controlled temperature (e.g., 20-25°C).
-
Stir the reaction for a specified time until completion, monitoring by TLC or HPLC.
-
-
Work-up and Purification:
-
Perform an aqueous work-up to remove water-soluble impurities and byproducts.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product using flash column chromatography or recrystallization to obtain the pure this compound analog.
-
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and HPLC.
Protocol 2: HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol is a general method to determine the in vitro potency of this compound analogs against the HIV-1 protease.
-
Reagent Preparation:
-
Prepare a stock solution of the purified this compound analog in 100% DMSO.
-
Prepare serial dilutions of the compound in assay buffer.
-
Reconstitute the HIV-1 protease enzyme and the fluorogenic substrate according to the manufacturer's instructions (e.g., Abcam ab211106).
-
-
Assay Procedure:
-
Add the diluted this compound analog or control (unmodified this compound, buffer with DMSO) to the wells of a 96-well microplate.
-
Add the HIV-1 protease enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals using a fluorescence microplate reader.
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Cell-Based Antiviral Assay (MT-4 Cells)
This assay determines the efficacy of this compound analogs in inhibiting HIV-1 replication in a cell line.
-
Cell Preparation: Culture MT-4 cells in appropriate media and maintain them in a healthy, logarithmic growth phase.
-
Infection and Treatment:
-
Seed the MT-4 cells into a 96-well plate.
-
Prepare serial dilutions of the this compound analog.
-
Add the compound dilutions to the cells.
-
Infect the cells with a known titer of an HIV-1 laboratory strain (e.g., HIV-1 IIIB).
-
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified CO₂ incubator.
-
Endpoint Measurement:
-
Assess cell viability using a colorimetric method, such as the MTT assay. The reduction of MTT to formazan by viable cells is proportional to the number of living cells, indicating the protective effect of the antiviral compound.
-
Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that protects 50% of the cells from the cytopathic effects of the virus.
-
-
Cytotoxicity Measurement: In a parallel plate with uninfected cells, determine the 50% cytotoxic concentration (CC₅₀) of the compound to assess its toxicity. The selectivity index (SI = CC₅₀ / EC₅₀) can then be calculated.
Visualizations
Caption: Experimental workflow from analog design to final potency and safety evaluation.
Caption: this compound inhibits HIV-1 protease, preventing viral maturation.
References
- 1. Peptide Prodrugs: Improved Oral Absorption of this compound, a HIV Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound/ritonavir: Repurposing an old drug for HIV infection in COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-menthol co-crystals for enhanced dissolution rate and intestinal absorption - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating drug-drug interactions (DDIs) with Lopinavir in a research environment. The following information is intended for research purposes only and not for clinical decision-making.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-mediated drug-drug interactions?
A1: this compound's drug-drug interactions primarily stem from its effects on drug-metabolizing enzymes and drug transporters. The main mechanisms are:
-
Inhibition of Cytochrome P450 3A4 (CYP3A4): this compound is a mechanism-based inhibitor of CYP3A4.[1] This is the most significant mechanism, leading to increased plasma concentrations of co-administered drugs that are substrates of CYP3A4.[2] It is often co-formulated with a low dose of Ritonavir, a more potent CYP3A4 inhibitor, to "boost" its own plasma levels.[2][3]
-
Interaction with P-glycoprotein (P-gp): this compound is both a substrate and an inhibitor of the efflux transporter P-glycoprotein (P-gp).[4] Acute exposure to this compound can inhibit P-gp, potentially increasing the intracellular concentration of co-administered P-gp substrates. Conversely, chronic exposure has been shown to induce P-gp expression.
-
Interaction with other transporters: this compound also interacts with other transporters, including Multidrug Resistance-Associated Proteins (MRP1 and MRP2) and Organic Anion Transporting Polypeptides (OATP1B1). It is a potent inhibitor of OATP1B1.
Q2: Why is this compound almost always co-administered with Ritonavir in experimental and clinical settings?
A2: this compound is extensively and rapidly metabolized by CYP3A4, leading to low oral bioavailability when administered alone. Ritonavir is a potent inhibitor of CYP3A4. By co-administering a sub-therapeutic dose of Ritonavir, the metabolism of this compound is significantly reduced, leading to higher, more sustained plasma concentrations (a "boosting" effect). This allows for lower and less frequent dosing of this compound to achieve therapeutic efficacy.
Q3: What are some common classes of drugs that interact with this compound?
A3: Due to its potent inhibition of CYP3A4, this compound can interact with a wide range of drugs. Some common examples include:
-
Statins: Co-administration with certain statins, such as atorvastatin and rosuvastatin, can lead to significantly increased statin plasma concentrations, raising the risk of myopathy and rhabdomyolysis. The interaction with rosuvastatin is also mediated by the inhibition of the OATP1B1 transporter.
-
Benzodiazepines: The metabolism of benzodiazepines like midazolam is heavily dependent on CYP3A4. Co-administration with this compound can lead to prolonged sedation and respiratory depression.
-
Cardiovascular Drugs: Many antiarrhythmics, calcium channel blockers, and anticoagulants are CYP3A4 substrates, and their concentrations can be dangerously elevated when co-administered with this compound.
-
Immunosuppressants: Drugs like cyclosporine and tacrolimus are CYP3A4 substrates, and their concentrations need to be carefully monitored when used with this compound to avoid toxicity.
Q4: How can I choose an appropriate concentration of this compound for my in vitro experiments?
A4: The choice of this compound concentration for in vitro studies should be guided by its clinically relevant concentrations and the specific research question.
-
For inhibition studies (e.g., IC50 determination): A wide concentration range is typically used to generate a dose-response curve. This range should bracket the expected Ki or IC50 value. For this compound's inhibition of P-gp, an IC50 of 1.7 µM has been reported using rhodamine 123 as a substrate in Caco-2 cells.
-
To mimic therapeutic exposure: The peak plasma concentration (Cmax) of this compound (when boosted with Ritonavir) is in the range of 9.8 µg/mL (approximately 15.6 µM). Using concentrations around this value can provide insights into clinically relevant interactions.
-
Solubility considerations: this compound has low aqueous solubility. Ensure that the selected concentrations are soluble in the assay medium to avoid artifacts. The use of a solvent like DMSO is common, but the final concentration should be kept low (typically <0.5%) to avoid effects on enzyme or transporter activity.
Troubleshooting Guides
Problem 1: High variability in my cell-based transport assay (e.g., Caco-2 permeability assay).
-
Possible Cause 1: Inconsistent cell monolayer integrity.
-
Troubleshooting Steps:
-
Monitor Transepithelial Electrical Resistance (TEER): Regularly measure TEER values to ensure the formation of tight junctions. Establish a consistent TEER value range for your experiments.
-
Lucifer Yellow Permeability Assay: Include a Lucifer Yellow permeability assay as a negative control. High permeability of Lucifer Yellow indicates a leaky monolayer.
-
Standardize Cell Seeding: Ensure a consistent cell seeding density and allow sufficient time for the cells to differentiate and form a confluent monolayer (typically 21 days for Caco-2 cells).
-
-
-
Possible Cause 2: Non-specific binding of this compound or the substrate to the plate or apparatus.
-
Troubleshooting Steps:
-
Use low-binding plates: Utilize plates designed for low non-specific binding.
-
Include a mass balance check: At the end of the experiment, measure the amount of compound in the donor and receiver compartments, as well as the amount remaining in the cell monolayer, to ensure good recovery.
-
Pre-treat plates: In some cases, pre-incubating the plates with a protein solution (like bovine serum albumin) can help reduce non-specific binding.
-
-
-
Possible Cause 3: Efflux transporter saturation.
-
Troubleshooting Steps:
-
Test a range of substrate concentrations: If the substrate concentration is too high, it can saturate the transporter, masking any inhibitory effects of this compound. Perform experiments at substrate concentrations below the transporter's Km.
-
Verify with a known inhibitor: Use a well-characterized P-gp inhibitor (e.g., verapamil) as a positive control to confirm that the transporter is active and can be inhibited.
-
-
Problem 2: Conflicting results between in vitro and in vivo drug interaction studies with this compound.
-
Possible Cause 1: Role of metabolites.
-
Troubleshooting Steps:
-
Investigate metabolites as inhibitors/substrates: this compound is extensively metabolized. Its metabolites may also be active as inhibitors or substrates of enzymes and transporters. Consider synthesizing and testing the major metabolites of this compound in your in vitro assays.
-
Use of human liver microsomes (HLMs) vs. recombinant enzymes: HLMs will capture the metabolic activity of multiple enzymes, while recombinant enzymes allow for the study of a single enzyme's contribution. Comparing results from both systems can provide insights into the role of metabolism.
-
-
-
Possible Cause 2: Discrepancies in unbound drug concentrations.
-
Troubleshooting Steps:
-
Measure protein binding: Determine the extent of this compound and the co-administered drug's binding to plasma proteins and proteins in the in vitro system (e.g., microsomal proteins). The unbound concentration is what is available to interact with enzymes and transporters.
-
Incorporate unbound fraction in modeling: When extrapolating in vitro results to in vivo, use the unbound concentrations to make more accurate predictions.
-
-
-
Possible Cause 3: Involvement of multiple transporters and enzymes.
-
Troubleshooting Steps:
-
Use a panel of in vitro assays: A single assay may not capture the complete picture. Use a combination of assays to investigate interactions with different CYPs (e.g., CYP3A4, CYP2C9) and transporters (P-gp, MRPs, OATPs).
-
Utilize specific inhibitors: In cell-based assays, use specific inhibitors for different transporters to dissect the contribution of each to the overall transport of your drug. For example, use verapamil for P-gp and MK-571 for MRPs.
-
-
Data Presentation
Table 1: In Vitro Inhibition of Drug Transporters by this compound
| Transporter | Substrate | Cell System | IC50 / Ki | Reference |
| P-gp | Rhodamine 123 | Caco-2 | IC50: 1.7 µM | |
| OATP1B1 | Estradiol 17β-D-glucuronide | CHO cells | Ki: 0.22 µM | |
| OATP1B3 | Cholyl-glycylamido-fluorescein | CHO cells | Ki: 1.4 µM | |
| BCRP | Estrone 3-sulfate | - | IC50: 15.5 µM | |
| NTCP | - | - | IC50: 20.3 µM |
Table 2: Effect of this compound/Ritonavir on the Pharmacokinetics of Statins
| Statin | Change in AUC | Change in Cmax | Primary Interaction Mechanism | Reference |
| Atorvastatin | ↑ 5.9-fold | ↑ 4.7-fold | CYP3A4 inhibition | |
| Rosuvastatin | ↑ 2.1-fold | ↑ 4.7-fold | OATP1B1 and BCRP inhibition | |
| Pravastatin | ↑ 33% | - | OATP1B1 inhibition | |
| Simvastatin | ↑ >30-fold | ↑ >30-fold | CYP3A4 inhibition |
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
Objective: To determine the IC50 of this compound for CYP3A4-mediated metabolism of a probe substrate (e.g., midazolam).
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound
-
Midazolam (probe substrate)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to cover a range of concentrations (e.g., 0.1 to 100 µM).
-
Prepare a stock solution of midazolam. The final concentration in the incubation should be at or below its Km for CYP3A4.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the potassium phosphate buffer, HLM (e.g., 0.2 mg/mL final concentration), and the NADPH regenerating system.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the midazolam probe substrate.
-
-
Reaction Termination:
-
After a specific incubation time (e.g., 10 minutes, within the linear range of metabolite formation), stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the formation of the midazolam metabolite (e.g., 1'-hydroxymidazolam).
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Bidirectional Transport Assay in Caco-2 Cells to Assess P-gp Interaction
Objective: To determine if this compound is a substrate and/or inhibitor of P-gp using a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells cultured on Transwell inserts for 21 days
-
This compound
-
A known P-gp substrate (e.g., digoxin or rhodamine 123)
-
A known P-gp inhibitor (e.g., verapamil) as a positive control
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Scintillation fluid or fluorescence plate reader
-
LC-MS/MS for this compound quantification
Procedure:
-
Cell Monolayer Integrity Check:
-
Measure the TEER of the Caco-2 monolayers to ensure integrity.
-
-
Bidirectional Transport of this compound (to test if it's a substrate):
-
Wash the cell monolayers with transport buffer.
-
Add this compound to either the apical (A) or basolateral (B) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.
-
Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. An efflux ratio > 2 suggests active efflux.
-
-
Inhibition of P-gp by this compound (to test if it's an inhibitor):
-
Pre-incubate the cell monolayers with different concentrations of this compound (or verapamil as a positive control) on both the apical and basolateral sides for 30-60 minutes.
-
Add the P-gp probe substrate (e.g., radiolabeled digoxin or fluorescent rhodamine 123) to the basolateral chamber.
-
Measure the transport of the probe substrate to the apical chamber over time.
-
Calculate the efflux of the probe substrate in the presence of this compound and compare it to the control (no this compound). A decrease in efflux indicates inhibition.
-
-
Data Analysis:
-
For the substrate assay, a significant efflux ratio that is reduced in the presence of a known P-gp inhibitor confirms that this compound is a P-gp substrate.
-
For the inhibition assay, plot the percent inhibition of the probe substrate's efflux against the this compound concentration to determine the IC50.
-
Visualizations
Caption: this compound's key DDI pathways.
Caption: CYP3A4 inhibition assay workflow.
Caption: Troubleshooting decision tree.
References
- 1. apsf.org [apsf.org]
- 2. CYP3A4-mediated this compound bioactivation and its inhibition by ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CPY3A4-Mediated this compound Bioactivation and Its Inhibition by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Both P-gp and MRP2 mediate transport of this compound, a protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key protease inhibitors, Lopinavir (co-formulated with Ritonavir) and Nelfinavir, for the initial treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection in antiretroviral-naive adult patients. The data presented is primarily derived from the pivotal M98-863 clinical trial, a large, randomized, double-blind study that directly compared the efficacy, safety, and resistance profiles of these two therapeutic agents.
Executive Summary
In the initial treatment of HIV-1 infection, a regimen containing this compound/ritonavir demonstrated superior antiviral activity and a higher barrier to the development of resistance compared to a regimen containing Nelfinavir.[1][2] Both treatments were found to be generally well-tolerated by treatment-naive adult patients.[1][2]
Data Presentation
The following tables summarize the key quantitative data from the M98-863 study, comparing the performance of this compound/ritonavir and Nelfinavir.
Table 1: Efficacy in Treatment-Naive Patients (48-Week Data)
| Efficacy Endpoint | This compound/ritonavir Arm | Nelfinavir Arm | P-value |
| Viral Load < 400 copies/mL | 75% | 63% | <0.001[1] |
| Viral Load < 50 copies/mL | 67% | 52% | <0.001 |
| Persistent Virologic Response | 84% | 66% | <0.001 |
Table 2: Safety and Tolerability (48-Week Data)
| Safety Endpoint | This compound/ritonavir Arm | Nelfinavir Arm |
| Discontinuation due to Adverse Events | 3.4% | 3.7% |
Table 3: Emergence of Resistance in Patients with Virologic Failure
| Resistance Endpoint | This compound/ritonavir Arm | Nelfinavir Arm | P-value |
| Protease Resistance Mutations | 0 of 37 patients | 25 of 76 patients (33%) | <0.001 |
Experimental Protocols
The data presented in this guide is primarily from the M98-863 study, a multicenter, randomized, double-blind clinical trial.
Study Population: The study enrolled 653 HIV-1 infected adults who had not received prior antiretroviral therapy.
Interventions:
-
This compound/ritonavir arm: Patients received this compound 400 mg co-formulated with Ritonavir 100 mg twice daily, administered with a Nelfinavir placebo.
-
Nelfinavir arm: Patients received Nelfinavir 750 mg three times daily, administered with a this compound/ritonavir placebo.
-
All patients in the study also received open-label stavudine and lamivudine.
Primary Efficacy Endpoints:
-
The proportion of patients with a plasma HIV-1 RNA level below 400 copies/mL at week 24.
-
The time to loss of virologic response through week 48.
Laboratory Methods:
-
Viral Load Quantification: Plasma HIV-1 RNA levels were measured at baseline and at regular intervals throughout the study. The specific commercial assay used for quantification was not detailed in the primary publications.
-
CD4+ T-Cell Count: CD4+ T-cell counts were monitored to assess immune response. The standard method for this measurement is flow cytometry, although the specific instrumentation and reagents used in this study were not specified in the referenced literature.
-
Resistance Analysis: In patients who experienced virologic failure (plasma HIV-1 RNA > 400 copies/mL from week 24 onwards), viral isolates were subjected to genotypic and phenotypic resistance analysis to identify mutations in the HIV protease gene. The publications specify that genotypic analysis was performed, but do not detail the specific sequencing platform or assays used.
Visualizations
HIV Protease Inhibition and the Viral Life Cycle
Caption: Mechanism of HIV protease inhibitors in the viral life cycle.
M98-863 Clinical Trial Workflow
Caption: Workflow of the M98-863 clinical trial.
References
- 1. Incidence of resistance in a double-blind study comparing this compound/ritonavir plus stavudine and lamivudine to nelfinavir plus stavudine and lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-ritonavir versus nelfinavir for the initial treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lopinavir's mechanism of action with alternative HIV-1 protease inhibitors. Supported by experimental data and detailed protocols, this document serves as a resource for understanding the validation and comparative efficacy of these critical antiretroviral agents.
Introduction
This compound is a potent, second-generation HIV-1 protease inhibitor that plays a crucial role in highly active antiretroviral therapy (HAART).[1] Its primary mechanism of action involves the competitive inhibition of the HIV-1 protease, an enzyme essential for the cleavage of the viral Gag and Gag-Pol polyproteins.[2][3][4][5] This inhibition prevents the maturation of viral particles, rendering them non-infectious. This compound is a peptidomimetic inhibitor, designed to mimic the transition state of the natural substrate of the HIV-1 protease. It is co-formulated with a low dose of Ritonavir, another protease inhibitor that acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for this compound's metabolism. This "boosting" significantly increases this compound's plasma concentration and therapeutic efficacy.
The validation of this compound's mechanism of action relies on a combination of biochemical, virological, and structural biology assays. This guide will detail the experimental protocols for key validation experiments and present a comparative analysis of this compound with other significant HIV-1 protease inhibitors, including Darunavir, Tipranavir, Saquinavir, and Nelfinavir, focusing on their inhibitory potency and resistance profiles.
Comparative Analysis of HIV-1 Protease Inhibitors
The efficacy of HIV-1 protease inhibitors is primarily quantified by their inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values provide a standardized measure of the drug's potency against the viral enzyme and in cell-based assays, respectively. The following tables summarize the comparative quantitative data for this compound and its alternatives.
| Inhibitor | Ki (nM) | IC50 (nM) - Wild-Type HIV-1 | Fold Change in IC50 against this compound-Resistant Mutants | Key Resistance Mutations |
| This compound | 0.0013 - 0.0036 | 6.5 | 13.5 - 44.0 | V32I, I47A, I54V, V82A, I84V, L90M |
| Darunavir | 0.0045 (Kd) | 1 - 5 | Lower than this compound | Less susceptible to resistance |
| Tipranavir | 0.019 | 30 - 70 | Active against many PI-resistant strains | L33F, V82T, I84V |
| Saquinavir | - | 1 - 30 | - | G48V, L90M |
| Nelfinavir | 2 | - | - | D30N, L90M |
Table 1: Comparison of Inhibitory Potency and Resistance Profiles of HIV-1 Protease Inhibitors. Ki values represent the inhibition constant against the HIV-1 protease enzyme. IC50 values represent the half-maximal inhibitory concentration in cell culture against wild-type HIV-1. Fold change in IC50 indicates the loss of potency against viral strains with mutations conferring resistance to this compound.
Experimental Protocols
The validation of this compound's mechanism of action and the comparison with other protease inhibitors are established through a series of key experiments. Detailed methodologies for these experiments are provided below.
Enzymatic Assay: FRET-Based HIV-1 Protease Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified HIV-1 protease.
Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule in close proximity. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). When the HIV-1 protease cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time. The rate of fluorescence increase is proportional to the enzyme's activity.
Materials:
-
Recombinant HIV-1 Protease
-
FRET-based peptide substrate (e.g., derived from the p17/p24 cleavage site)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
Control inhibitor (e.g., Pepstatin A)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the control inhibitor in assay buffer.
-
In a 96-well plate, add a fixed amount of recombinant HIV-1 protease to each well.
-
Add the diluted test compounds or control inhibitor to the respective wells. Include a control well with no inhibitor (DMSO vehicle only).
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET-based peptide substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission).
-
Measure the fluorescence intensity kinetically over a period of 1-2 hours at 37°C.
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis constant (Km).
Cell-Based Assay: HIV-1 Replication Assay with Reporter Gene
This assay assesses the ability of an inhibitor to suppress viral replication in a cellular context.
Principle: This assay utilizes a genetically engineered cell line (e.g., TZM-bl cells) that contains an integrated HIV-1 LTR promoter driving the expression of a reporter gene, such as luciferase or β-galactosidase. Upon infection with HIV-1, the viral Tat protein transactivates the LTR promoter, leading to the expression of the reporter gene. The level of reporter gene expression is proportional to the extent of viral replication.
Materials:
-
TZM-bl cells (or other suitable reporter cell line)
-
HIV-1 viral stock (e.g., NL4-3 strain)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
Test compounds (this compound and alternatives)
-
Luciferase or β-galactosidase assay reagent
-
Luminometer or spectrophotometer
-
96-well cell culture plates
Procedure:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted test compounds.
-
Infect the cells with a pre-titered amount of HIV-1 virus stock.
-
Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
After incubation, lyse the cells and measure the reporter gene activity according to the manufacturer's protocol for the chosen reporter assay system.
Data Analysis:
-
Determine the percentage of inhibition of reporter gene activity for each inhibitor concentration compared to the virus-only control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the EC50 (half-maximal effective concentration) value.
Biochemical Assay: Western Blot Analysis of Gag Processing
This assay provides direct visual evidence of the inhibition of Gag polyprotein cleavage.
Principle: Cells infected with HIV-1 are treated with the protease inhibitor. The viral proteins from the cell lysate and from purified virions are then separated by size using SDS-PAGE and transferred to a membrane. The membrane is probed with an antibody specific for a Gag protein (e.g., p24 capsid protein). In the absence of an effective inhibitor, the antibody will detect the mature, cleaved p24 protein. In the presence of the inhibitor, the antibody will detect the unprocessed or partially processed Gag precursor polyprotein (Pr55Gag).
Materials:
-
HIV-1 infected cells (e.g., H9 or CEM cells)
-
Test compounds (this compound and alternatives)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
Electrotransfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (e.g., mouse anti-HIV-1 p24)
-
Secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Infect cells with HIV-1 and treat with different concentrations of the protease inhibitor for 24-48 hours.
-
Harvest the cells and the cell culture supernatant.
-
Lyse the cells to obtain the cell lysate. Purify virions from the supernatant by ultracentrifugation.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from the cell lysates and virion preparations on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p24 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an appropriate imaging system.
Data Analysis:
-
Visually inspect the Western blot for the presence of the unprocessed Pr55Gag band and the mature p24 band.
-
Quantify the band intensities to determine the ratio of Pr55Gag to p24 as a measure of processing inhibition.
Visualizing the Mechanism of Action
The following diagrams illustrate the HIV-1 lifecycle, the specific point of action for protease inhibitors, and the experimental workflow for their validation.
Caption: HIV-1 lifecycle and the point of intervention for protease inhibitors.
Caption: Workflow for a FRET-based HIV-1 protease inhibition assay.
Caption: HIV-1 Gag-Pol polyprotein processing pathway and the inhibitory action of this compound.
Conclusion
The cross-validation of this compound's mechanism of action is robustly supported by a confluence of biochemical and cell-based evidence. Enzymatic assays definitively demonstrate its potent, direct inhibition of the HIV-1 protease, while cell-based assays confirm its ability to suppress viral replication by preventing the maturation of new virions. Western blot analysis provides a clear visual confirmation of the accumulation of unprocessed Gag polyproteins, the hallmark of effective protease inhibition.
When compared to other protease inhibitors, this compound exhibits high potency against wild-type HIV-1. However, the emergence of drug resistance, driven by specific mutations in the protease enzyme, can diminish its efficacy. Newer generation inhibitors, such as Darunavir, have been designed to have a higher genetic barrier to resistance, often demonstrating continued activity against viral strains that are resistant to this compound. Tipranavir, a non-peptidic protease inhibitor, also shows a distinct resistance profile and can be effective against multi-drug resistant HIV-1. The choice of a specific protease inhibitor in a clinical setting is therefore guided by the patient's treatment history and the genotypic resistance profile of their viral strain. This comparative guide provides the foundational experimental context for these critical therapeutic decisions.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo efficacy data for the antiretroviral drug Lopinavir. By presenting key experimental data, detailed methodologies, and visual representations of correlative workflows and mechanisms of action, this document aims to facilitate a deeper understanding of the translation of preclinical findings to clinical outcomes for this compound.
Executive Summary
This compound, a protease inhibitor, has been a cornerstone of HIV therapy and was investigated for other viral infections, including SARS-CoV-2. Establishing a clear in vitro to in vivo correlation (IVIVC) for its efficacy is crucial for optimizing dosing regimens and predicting clinical success. This guide synthesizes available data to explore this correlation, highlighting the complexities and considerations in translating laboratory findings to patient outcomes.
In Vitro Efficacy of this compound
The in vitro activity of this compound has been evaluated against a range of viruses, primarily HIV and SARS-CoV-2. The most common metrics for its antiviral potency are the 50% effective concentration (EC50) and the 50% inhibitory concentration (IC50). These values are highly dependent on the viral strain, the cell line used for the assay, and the presence of serum proteins.
| Virus | Cell Line | Parameter | Value (nM) | Value (µg/mL) | Reference |
| HIV-1 (Subtype B, Lab Strains) | Lymphoblastic cell lines | EC50 | 10 - 27 | 0.006 - 0.017 | [1] |
| HIV-1 (Subtype B, Clinical Isolates) | Peripheral blood lymphocytes | EC50 | 4 - 11 | 0.003 - 0.007 | [1] |
| HIV-1 (Lab Strains, in 50% human serum) | Lymphoblastic cell lines | EC50 | 65 - 289 | 0.04 - 0.18 | [1] |
| HIV-2 | - | EC50 | 12 - 180 | 0.008 - 0.113 | [1] |
| SARS-CoV-2 | - | IC50 | 26,000 | - |
In Vivo Pharmacokinetics and Efficacy of this compound
In the clinical setting, this compound is co-administered with a low dose of Ritonavir, which acts as a pharmacokinetic enhancer by inhibiting the CYP3A4-mediated metabolism of this compound. This combination, often referred to as LPV/r, significantly increases plasma concentrations of this compound, a critical factor for its antiviral efficacy.
| Patient Population | Dosing Regimen (LPV/r) | Pharmacokinetic Parameter | Mean Value | Units | Reference |
| HIV-infected adults | 400/100 mg BID | This compound Trough Concentration (Ctrough) | 5.5 ± 2.7 | µg/mL | |
| HIV-infected adults | 400/100 mg BID | This compound Cmax | 9.8 ± 3.7 | µg/mL | |
| HIV-infected adults | 400/100 mg BID | This compound AUC0-12 | 72.7 ± 30.9 | µg·h/mL | |
| HIV-infected children (6 months - 12 years) | 300/75 mg/m² BID | This compound AUC0-12 | 67.5 | µg·h/mL | |
| COVID-19 Patients (Mechanically Ventilated) | 400/100 mg q12h | This compound Trough Concentration (Ctrough) | 27,908 | ng/mL |
Clinical Efficacy:
-
HIV: In treatment-naive HIV-infected adults, this compound/Ritonavir has demonstrated superior antiviral activity compared to other protease inhibitors, with a significant percentage of patients achieving undetectable viral loads (<50 copies/mL).
-
COVID-19: Clinical trials of this compound/Ritonavir in hospitalized patients with COVID-19 did not show a significant clinical benefit. This lack of efficacy is likely due to the much higher concentrations of this compound required to inhibit SARS-CoV-2 in vitro, which are not safely achievable in vivo.
Experimental Protocols
In Vitro Antiviral Activity Assay (General Methodology)
A common method to determine the in vitro antiviral activity of this compound involves the following steps:
-
Cell Culture: A suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MT-4 or CEMx174 for HIV) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Virus Propagation: A specific strain of the virus is propagated in the selected cell line to generate a viral stock with a known titer.
-
Antiviral Assay:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with serial dilutions of this compound.
-
Following drug treatment, the cells are infected with the virus at a specific multiplicity of infection (MOI).
-
The plates are incubated for a defined period (e.g., 48-72 hours).
-
-
Quantification of Viral Inhibition: The extent of viral replication is quantified using various methods, such as:
-
Cytopathic Effect (CPE) Assay: Visual assessment of virus-induced cell death.
-
Plaque Reduction Assay: Counting the number of viral plaques formed.
-
qRT-PCR: Quantifying the amount of viral RNA.
-
Reporter Gene Assay: Using a virus engineered to express a reporter gene (e.g., luciferase) upon replication.
-
-
Data Analysis: The EC50 or IC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve.
In Vivo Pharmacokinetic Study and Efficacy Trial (General Methodology)
-
Study Population: A defined group of patients (e.g., treatment-naive HIV-infected adults) is enrolled in the study.
-
Dosing Regimen: Patients receive a standardized dose of this compound/Ritonavir (e.g., 400/100 mg twice daily).
-
Pharmacokinetic Sampling: Blood samples are collected at multiple time points after drug administration (e.g., pre-dose, and at 1, 2, 4, 6, 8, and 12 hours post-dose) to determine the plasma concentration of this compound over time.
-
Bioanalytical Method: this compound concentrations in plasma are quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and Ctrough (trough concentration) are calculated.
-
Efficacy Assessment:
-
Virological Response: Viral load (e.g., HIV RNA copies/mL) is measured at baseline and at regular intervals throughout the study. The primary efficacy endpoint is often the proportion of patients achieving a viral load below a certain threshold (e.g., <50 copies/mL).
-
Immunological Response: CD4+ T-cell counts are monitored to assess immune recovery.
-
-
Statistical Analysis: Statistical methods are used to analyze the pharmacokinetic and efficacy data and to assess the relationship between drug exposure and virological response.
Visualizing the IVIVC Workflow and Mechanism of Action
To better understand the process of establishing an in vitro to in vivo correlation and the mechanism by which this compound exerts its effect, the following diagrams are provided.
Caption: Workflow for Establishing In Vitro to In Vivo Correlation (IVIVC).
Caption: Mechanism of Action of this compound as an HIV Protease Inhibitor.
Conclusion
The validation of an in vitro to in vivo correlation for this compound's efficacy is a multifaceted process. For HIV, the clinically achieved plasma concentrations of this compound, when enhanced by Ritonavir, generally exceed the in vitro EC50 values required for viral inhibition, leading to successful virological suppression. However, for other viruses like SARS-CoV-2, the in vitro inhibitory concentrations are substantially higher, and clinically achievable, safe plasma concentrations are insufficient to produce a significant antiviral effect. This highlights the critical importance of considering the therapeutic index and the specific virus-drug interaction when attempting to establish a meaningful IVIVC for antiviral agents. The methodologies and data presented in this guide provide a framework for researchers and drug developers to critically evaluate the potential of antiviral candidates and to design more effective clinical trials.
References
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the HIV-1 protease inhibitor, lopinavir, reveals a stark contrast in its efficacy against various viral proteases. While demonstrating exceptional potency against its primary target, the HIV-1 protease, its inhibitory effects on coronaviral proteases, including that of SARS-CoV-2, are significantly less pronounced. This guide provides a detailed comparative study of this compound's activity, supported by experimental data and detailed laboratory protocols, offering valuable insights for researchers and drug development professionals in the field of antiviral therapeutics.
This compound, a peptidomimetic inhibitor, is a cornerstone of highly active antiretroviral therapy (HAART) for HIV-1. Its mechanism of action involves blocking the active site of the viral protease, an enzyme crucial for cleaving viral polyproteins into mature, functional proteins necessary for viral replication. This inhibition results in the production of immature, non-infectious virions. While the quest for repurposing existing drugs has led to investigations into this compound's broader antiviral potential, this comparative guide underscores the specificity of its potent action.
Quantitative Comparison of this compound's Inhibitory Activity
The inhibitory potency of this compound against different viral proteases is summarized in the table below. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, clearly illustrates the significant disparity in its effectiveness.
| Viral Protease | Virus Family | This compound IC50 | This compound Ki |
| HIV-1 Protease | Retroviridae | 6.5 nM[1] | 1.3 - 3.6 pM[2][3] |
| SARS-CoV-2 Mpro (3CLpro) | Coronaviridae | 26 µM[1] | Not widely reported |
| SARS-CoV 3CLpro | Coronaviridae | 14.2 µM[2] | Not widely reported |
| MERS-CoV (in vitro replication) | Coronaviridae | 8.0 µM (EC50) | Not applicable |
Note: IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity in in-vitro assays. Ki provides a measure of the inhibitor's binding affinity to the enzyme. EC50 represents the concentration required to inhibit 50% of viral replication in cell-based assays.
The data unequivocally demonstrates that this compound is a highly potent inhibitor of HIV-1 protease, with activity in the nanomolar and even picomolar range. In stark contrast, its inhibitory concentrations against the main proteases (Mpro or 3CLpro) of SARS-CoV-2 and SARS-CoV are in the micromolar range, indicating significantly lower potency. While this compound has shown some activity against MERS-CoV replication in cell culture, the effective concentration is also in the micromolar range. There is limited to no publicly available data on the direct inhibitory effect of this compound on the proteases of other significant viral families such as Herpesviridae, Flaviviridae (including Zika, Dengue, and Hepatitis C viruses), and Togaviridae (Chikungunya virus).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the inhibitory activity of this compound against viral proteases.
HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol outlines a typical fluorometric assay to screen for HIV-1 protease inhibitors.
Materials:
-
Recombinant HIV-1 Protease
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
HIV-1 Protease Substrate (a fluorogenic peptide)
-
This compound (or other test compounds) dissolved in DMSO
-
Pepstatin A (positive control inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission = 330/450 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of HIV-1 Protease in Assay Buffer.
-
Prepare a working solution of the HIV-1 Protease Substrate in Assay Buffer.
-
Prepare serial dilutions of this compound and Pepstatin A in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
-
-
Assay Setup:
-
Sample Wells: Add 10 µL of the diluted this compound solutions to the wells.
-
Inhibitor Control Wells: Add 10 µL of the diluted Pepstatin A solution.
-
Enzyme Control Wells: Add 10 µL of Assay Buffer containing the same concentration of DMSO as the sample wells.
-
-
Enzyme Addition:
-
Add 80 µL of the HIV-1 Protease working solution to all wells.
-
Mix gently and incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Add 10 µL of the HIV-1 Protease Substrate working solution to all wells to initiate the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each this compound concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
SARS-CoV-2 Main Protease (Mpro/3CLpro) FRET-Based Inhibition Assay
This protocol describes a Förster Resonance Energy Transfer (FRET) assay for measuring the activity of SARS-CoV-2 Mpro and its inhibition by compounds like this compound.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Mpro FRET Substrate (a peptide with a fluorophore and a quencher)
-
This compound (or other test compounds) dissolved in DMSO
-
GC376 (a known Mpro inhibitor, as a positive control)
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound and GC376 in DMSO (e.g., 10 mM).
-
Create a serial dilution of the inhibitors in DMSO.
-
-
Assay Setup:
-
Dispense a small volume (e.g., 1 µL) of the serially diluted inhibitors or DMSO (for controls) into the wells of the 384-well plate.
-
-
Enzyme Addition:
-
Add a solution of Mpro in Assay Buffer to each well, except for the no-enzyme control wells.
-
-
Pre-incubation:
-
Mix the plate gently and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the Mpro FRET substrate solution to all wells to start the enzymatic reaction.
-
-
Fluorescence Monitoring:
-
Immediately place the plate in a fluorescence plate reader and record the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial velocity (rate) of the reaction for each well by calculating the slope of the linear portion of the fluorescence intensity versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration compared to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a suitable model to determine the IC50 value.
-
Cell-Based Antiviral Assay (Cytopathic Effect Reduction Assay)
This protocol provides a general framework for assessing the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)
-
Cell culture medium
-
Virus stock with a known titer
-
This compound (or other test compounds)
-
Cell viability reagent (e.g., MTS or MTT)
-
96-well cell culture plates
-
Spectrophotometer or plate reader
Procedure:
-
Cell Seeding:
-
Seed the host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cell plates and add the diluted compound solutions. Include a "cells only" control (no virus, no compound) and a "virus only" control (no compound).
-
-
Viral Infection:
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
-
Incubation:
-
Incubate the plates at the optimal temperature and CO2 conditions for viral replication and the development of cytopathic effects (CPE), typically for 2-5 days.
-
-
Assessment of Cell Viability:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the "cells only" and "virus only" controls.
-
Plot the percentage of protection against the logarithm of the compound concentration and determine the EC50 value.
-
Visualizing the Process: Experimental Workflows and Mechanisms
To further elucidate the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
Caption: Workflow for a typical in-vitro viral protease inhibition assay.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lopinavir's performance in standardized antiviral assays against other key HIV-1 protease inhibitors. The information is intended to assist researchers and drug development professionals in evaluating the relative potency and experimental considerations of these antiviral agents. Data presented is compiled from various in vitro studies, and direct comparison should be approached with caution due to potential variations in experimental conditions across different sources.
This compound: An Overview
This compound is a potent inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle.[1] By competitively binding to the active site of the protease, this compound prevents the cleavage of viral Gag and Gag-Pol polyproteins.[2] This inhibition results in the production of immature, non-infectious virions, thereby halting the spread of the infection.[1][2] this compound is co-formulated with a low dose of ritonavir, which acts as a pharmacokinetic booster by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme responsible for this compound's metabolism. This co-formulation significantly increases this compound's plasma concentrations and, consequently, its antiviral efficacy.
Comparative Antiviral Activity
The in vitro antiviral potency of protease inhibitors is commonly measured by the 50% inhibitory concentration (IC50) in enzymatic assays and the 50% effective concentration (EC50) in cell-based assays. The following tables summarize available data for this compound and other widely used HIV-1 protease inhibitors.
Table 1: Comparative IC50 Values against HIV-1 Protease
| Protease Inhibitor | IC50 (nM) | Comments |
| This compound | 6.5 | Highly potent inhibitor.[3] |
| Darunavir | 1 - 5 | Demonstrates high potency against wild-type HIV-1. |
| Atazanavir | Data not directly comparable | |
| Saquinavir | 2.7 - 16 | Potency can be influenced by assay conditions. |
| Ritonavir | ~17-47 | Less potent than this compound; primarily used as a booster. |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in assay conditions. The IC50 value for this compound is from an assay using HIV cultured in peripheral blood mononuclear cells.
Table 2: Comparative EC50 Values against HIV-1 in Cell Culture
| Protease Inhibitor | EC50 (nM) | Cell Line | Comments |
| This compound | ~17 | MT-4 | |
| Darunavir | 1.12 - 1.79 | Various Subtypes | Highly effective across different HIV-1 subtypes. |
| Atazanavir | Data not directly comparable | ||
| Saquinavir | 37.7 | MT-4 | |
| Ritonavir | Data not directly comparable |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in cell lines, viral strains, and assay protocols.
Experimental Protocols
Detailed methodologies for key antiviral assays are crucial for the accurate interpretation and replication of experimental results. Below are standardized protocols for determining the IC50 and EC50 of antiviral compounds.
HIV-1 Protease Inhibition Assay (Enzymatic Assay for IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer
-
Test Compounds (e.g., this compound)
-
Known Protease Inhibitor (e.g., Pepstatin A) as a positive control
-
DMSO (for compound dilution)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant HIV-1 protease. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic HIV-1 protease substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The rate of fluorescence increase is proportional to the protease activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the reaction rates against the compound concentrations and fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Cell-Based Anti-HIV Assay (e.g., TZM-bl Reporter Gene Assay for EC50 Determination)
This assay measures the ability of a compound to inhibit HIV-1 infection in a cellular context. The TZM-bl cell line is an engineered HeLa cell line that expresses CD4, CXCR4, and CCR5 and contains an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM supplemented with FBS, penicillin, and streptomycin)
-
HIV-1 virus stock (e.g., laboratory-adapted strains or pseudoviruses)
-
Test Compounds (e.g., this compound)
-
DEAE-Dextran solution
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells into a 96-well plate at a density that will result in a confluent monolayer the next day.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a complete growth medium.
-
Infection and Treatment:
-
On the day of the assay, remove the culture medium from the cells.
-
Add the diluted test compounds to the respective wells.
-
Add the HIV-1 virus stock to all wells except for the cell control wells. The medium should contain DEAE-Dextran to enhance viral infectivity.
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
After incubation, remove the culture medium.
-
Add luciferase assay reagent to each well to lyse the cells and initiate the luciferase reaction.
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis: The luciferase activity is proportional to the level of HIV-1 infection. Calculate the percentage of inhibition for each compound concentration relative to the virus control (no compound). Plot the percentage of inhibition against the compound concentrations and fit the data to a dose-response curve to determine the EC50 value, which is the concentration of the compound that inhibits viral infection by 50%.
Visualizing Mechanisms and Workflows
HIV Protease Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound within the HIV life cycle. This compound blocks the protease enzyme, preventing the maturation of new virus particles.
Caption: this compound inhibits HIV protease, preventing polyprotein cleavage and viral maturation.
Standard Antiviral Screening Workflow
The diagram below outlines a typical workflow for screening antiviral compounds, from initial high-throughput screening to more detailed characterization.
Caption: A generalized workflow for the screening and characterization of antiviral compounds.
References
This guide provides a comparative meta-analysis of clinical trials that investigated the efficacy and safety of lopinavir/ritonavir (LPV/r) for the treatment of COVID-19. The data presented is synthesized from multiple systematic reviews and meta-analyses of randomized controlled trials (RCTs). This document is intended for researchers, scientists, and drug development professionals to provide an objective overview of LPV/r's performance against alternative treatments or standard of care.
Comparative Efficacy and Safety Data
The following tables summarize the quantitative data from meta-analyses of clinical trials assessing this compound/ritonavir for the treatment of COVID-19. The primary comparison is between LPV/r and standard of care (SoC) or other antiviral agents.
Table 1: Efficacy Outcomes of this compound/Ritonavir in COVID-19 Patients
| Outcome | LPV/r Group (n/N) | Control Group (n/N) | Risk Ratio (95% CI) | Certainty of Evidence |
| Mortality | 138/1556 | 132/1495 | 1.01 (0.81 to 1.25) | Moderate |
| Viral Clearance at Day 14 | 536/695 | 450/594 | 1.02 (0.94 to 1.11) | Low |
| Need for Mechanical Ventilation | 129/1340 | 148/1296 | 0.84 (0.66 to 1.07) | Low |
| Duration of Hospital Stay (Days) | - | - | Mean Diff: 0.38 (-0.73 to 1.49) | Low |
Data synthesized from multiple meta-analyses. n: number of events, N: total number of patients. CI: Confidence Interval.
Table 2: Safety Outcomes (Adverse Events) of this compound/Ritonavir in COVID-19 Patients
| Adverse Event | LPV/r Group (n/N) | Control Group (n/N) | Risk Ratio (95% CI) | Certainty of Evidence |
| Any Adverse Event | 448/1000 | 179/931 | 2.34 (1.57 to 3.49) | Moderate |
| Gastrointestinal Disorders (Diarrhea, Nausea) | 247/1000 | 79/931 | 3.09 (2.01 to 4.75) | Moderate |
| Hepatotoxicity (Elevated ALT/AST) | 102/857 | 45/802 | 2.12 (1.50 to 2.99) | Moderate |
| Serious Adverse Events | 40/1340 | 59/1296 | 0.66 (0.43 to 1.01) | Low |
Data synthesized from multiple meta-analyses. n: number of events, N: total number of patients. CI: Confidence Interval.
Experimental Protocols
The clinical trials included in the summarized meta-analyses were predominantly open-label, randomized controlled trials (RCTs). The methodologies generally followed a similar structure:
1. Patient Population:
-
Adult patients (≥18 years old) with laboratory-confirmed SARS-CoV-2 infection.
-
Hospitalized patients with mild, moderate, or severe COVID-19.
-
Exclusion criteria often included known hypersensitivity to this compound or ritonavir, severe liver or kidney impairment, and use of contraindicated medications.
2. Intervention and Control:
-
Intervention Group: this compound 400 mg / ritonavir 100 mg administered orally, typically twice daily for a duration of 7 to 14 days, in addition to standard of care.
-
Control Group: Received standard of care (SoC) alone. SoC varied between trials and over time but often included oxygen therapy, corticosteroids, and anticoagulants as needed. In some trials, the control group received other investigational antivirals like remdesivir or favipiravir.
3. Outcome Measures:
-
Primary Endpoints: Commonly included time to clinical improvement, 28-day mortality, and viral clearance assessed by reverse transcription-polymerase chain reaction (RT-PCR) from nasopharyngeal swabs.
-
Secondary Endpoints: Included the need for mechanical ventilation, duration of hospital stay, and incidence of adverse events.
4. Data Analysis:
-
Efficacy was typically analyzed on an intention-to-treat (ITT) basis.
-
Time-to-event outcomes were often assessed using Kaplan-Meier curves and Cox proportional hazards models.
-
Dichotomous outcomes (e.g., mortality) were compared using risk ratios (RR) or odds ratios (OR) with 95% confidence intervals.
Visualizations
The following diagrams illustrate key aspects of the this compound/ritonavir studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
